Product packaging for ATTO 465 maleimid(Cat. No.:)

ATTO 465 maleimid

Cat. No.: B1262725
M. Wt: 517.9 g/mol
InChI Key: OORWFOZQFZBUPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ATTO 465-4 is a dicarboximide. It derives from an ATTO 465-2.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H24ClN5O7 B1262725 ATTO 465 maleimid

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H24ClN5O7

Molecular Weight

517.9 g/mol

IUPAC Name

4-(3,6-diaminoacridin-10-ium-10-yl)-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]butanamide;perchlorate

InChI

InChI=1S/C23H23N5O3.ClHO4/c24-17-5-3-15-12-16-4-6-18(25)14-20(16)27(19(15)13-17)10-1-2-21(29)26-9-11-28-22(30)7-8-23(28)31;2-1(3,4)5/h3-8,12-14H,1-2,9-11H2,(H4,24,25,26,29);(H,2,3,4,5)

InChI Key

OORWFOZQFZBUPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=[N+](C3=C(C=CC(=C3)N)C=C21)CCCC(=O)NCCN4C(=O)C=CC4=O)N.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Foundational & Exploratory

ATTO 465 Maleimide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical and physical properties of ATTO 465 maleimide, a fluorescent probe widely utilized in biological research and drug development. This document details the dye's spectral characteristics, outlines protocols for its use in labeling and cellular analysis, and presents visual workflows to aid in experimental design.

Core Chemical and Physical Properties

ATTO 465 is a fluorescent label derived from acriflavine, known for its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2][3] The maleimide functional group allows for the specific labeling of sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins.[3][4]

Physicochemical and Spectroscopic Data

The key quantitative properties of ATTO 465 maleimide are summarized in the tables below for easy reference and comparison.

Property Value Reference
Molecular Weight 518 g/mol
Excitation Maximum (λex) 453 nm
Emission Maximum (λem) 506 nm
Molar Extinction Coefficient (ε) 7.5 x 10⁴ M⁻¹cm⁻¹
Fluorescence Quantum Yield (ηfl) 70%
Fluorescence Lifetime (τfl) 5.0 ns
Stokes Shift 53 nm
Recommended Excitation Range 420 - 465 nm
Solubility Soluble in polar solvents like DMF and DMSO
Storage Store at -20°C, protected from light and moisture

Table 1: Core physicochemical and spectroscopic properties of ATTO 465 maleimide.

Correction Factors for Degree of Labeling (DOL) Calculation Value Reference
CF₂₆₀ (for DNA) 1.09
CF₂₈₀ (for Proteins) 0.48

Table 2: Correction factors for determining the degree of labeling of biomolecules.

Experimental Protocols

Protein Labeling with ATTO 465 Maleimide

This protocol outlines the general procedure for labeling proteins with ATTO 465 maleimide. Optimization may be required for specific proteins and applications.

Materials:

  • Protein of interest with available sulfhydryl groups

  • ATTO 465 maleimide

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reducing agent (e.g., DTT or TCEP), optional

  • Quenching reagent (e.g., glutathione or mercaptoethanol), optional

  • Gel filtration column (e.g., Sephadex G-25) for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer at a concentration of 50-100 µM.

    • If the protein contains disulfide bonds that need to be reduced to expose sulfhydryl groups, incubate with a 10-fold molar excess of a reducing agent like DTT or TCEP. If DTT is used, it must be removed by dialysis or a desalting column before adding the maleimide dye, as it will react with the maleimide. TCEP does not require removal.

    • To prevent re-oxidation of thiols, it is advisable to perform the labeling in an oxygen-free environment, for example, by using degassed buffers.

  • Dye Preparation:

    • Immediately before use, prepare a 10-20 mM stock solution of ATTO 465 maleimide in anhydrous DMF or DMSO. Protect the stock solution from light.

  • Labeling Reaction:

    • Add a 10-20 molar excess of the ATTO 465 maleimide stock solution to the protein solution. Add the dye dropwise while gently stirring.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching (Optional):

    • To stop the reaction, a low molecular weight thiol such as glutathione or mercaptoethanol can be added to consume any excess maleimide.

  • Purification:

    • Separate the labeled protein from unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) or by extensive dialysis at 4°C in an appropriate buffer.

Fluorescence Microscopy with ATTO 465-Labeled Probes

The following is a general protocol for immunofluorescence staining of fixed cells using an antibody labeled with ATTO 465.

Materials:

  • Cells cultured on coverslips

  • ATTO 465-labeled antibody

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS), if targeting intracellular antigens

  • Blocking buffer (e.g., 1-5% BSA in PBS)

  • Mounting medium

Procedure:

  • Cell Fixation:

    • Wash cells briefly with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate the fixed cells with permeabilization buffer for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Antibody Incubation:

    • Dilute the ATTO 465-labeled primary antibody in blocking buffer to the desired concentration.

    • Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.

    • If using an unlabeled primary antibody, follow with an ATTO 465-labeled secondary antibody, incubating for 1 hour at room temperature.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each to remove unbound antibodies.

  • Mounting:

    • Mount the coverslips onto microscope slides using a suitable mounting medium.

    • Seal the edges of the coverslip with nail polish and let it dry.

  • Imaging:

    • Image the samples on a fluorescence microscope equipped with appropriate filters for ATTO 465 (Excitation: ~450 nm, Emission: ~510 nm). A standard DAPI or FITC filter set may not be optimal. A filter set with an excitation filter around 440-460 nm and an emission filter around 500-540 nm is recommended.

    • Acquire images using the lowest possible laser power and exposure time to minimize photobleaching.

Flow Cytometry with ATTO 465-Labeled Probes

This protocol provides a general workflow for staining cells for flow cytometry analysis using an ATTO 465-labeled antibody.

Materials:

  • Cell suspension

  • ATTO 465-labeled antibody

  • Flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Fixation/Permeabilization buffers (if required for intracellular targets)

  • Unstained and single-color compensation controls

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension at a concentration of 1x10⁶ cells/mL in ice-cold flow cytometry staining buffer.

  • Fc Receptor Blocking (Optional but Recommended):

    • Incubate cells with an Fc receptor blocking antibody for 10-15 minutes on ice to prevent non-specific binding of the labeled antibody.

  • Antibody Staining:

    • Add the predetermined optimal concentration of the ATTO 465-labeled antibody to the cell suspension.

    • Incubate for 20-30 minutes on ice, protected from light.

  • Washing:

    • Wash the cells twice with 1-2 mL of ice-cold flow cytometry staining buffer by centrifugation (e.g., 300-400 x g for 5 minutes) and decanting the supernatant.

  • Fixation (Optional):

    • If cells are not to be analyzed immediately, they can be fixed with a suitable fixative (e.g., 1-4% paraformaldehyde).

  • Data Acquisition:

    • Resuspend the cell pellet in an appropriate volume of flow cytometry staining buffer.

    • Analyze the samples on a flow cytometer equipped with a laser line that can efficiently excite ATTO 465 (e.g., a 445 nm or 458 nm laser).

    • Set up appropriate forward and side scatter gates to identify the cell population of interest.

    • Use an unstained control to set the baseline fluorescence and a single-color ATTO 465 control to set up the correct voltage for the detector and for compensation calculations.

Visualizations

Experimental Workflow for Protein Labeling

G cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification Protein_Prep Protein Preparation (Dissolve & Reduce) Incubation Incubation (2h @ RT or O/N @ 4°C) Protein_Prep->Incubation Add Dye Dye_Prep ATTO 465 Maleimide Stock Solution Dye_Prep->Incubation Purification Purification (Gel Filtration or Dialysis) Incubation->Purification Stop Reaction Labeled_Protein Labeled Protein Purification->Labeled_Protein

Caption: Workflow for labeling proteins with ATTO 465 maleimide.

Logical Relationship for a General Immunofluorescence Experiment

G start Start: Cells on Coverslip fix Fixation (e.g., PFA) start->fix perm Permeabilization (e.g., Triton X-100) (Optional) fix->perm block Blocking (e.g., BSA) perm->block primary_ab Primary Antibody Incubation block->primary_ab wash Washing Steps primary_ab->wash secondary_ab ATTO 465-labeled Secondary Antibody wash_after_secondary wash_after_secondary secondary_ab->wash_after_secondary Wash wash->secondary_ab mount Mounting image Fluorescence Microscopy mount->image wash_after_secondary->mount

Caption: General workflow for an immunofluorescence experiment.

Disclaimer: A specific signaling pathway diagram involving ATTO 465 maleimide could not be generated as no research articles detailing such a specific application were identified during the literature search.

References

ATTO 465 Maleimide: A Technical Guide to Spectral Properties and Covalent Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the spectral characteristics and labeling protocols for ATTO 465 maleimide, a fluorescent probe widely utilized in life sciences for sensitive detection, including single-molecule studies.[1][2] Derived from acriflavine, this moderately hydrophilic dye is characterized by its strong absorption, high fluorescence quantum yield, and significant Stokes shift, making it an excellent choice for various fluorescence-based applications.[1][2][3]

Core Spectroscopic and Physical Properties

ATTO 465 is a fluorescent label that can be efficiently excited in the range of 420 nm to 465 nm. Its maleimide derivative is specifically designed for the covalent labeling of sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins. The reaction between the maleimide group and a thiol group forms a stable thioether bond. The optimal pH for this reaction is between 7.0 and 7.5, which allows for the selective labeling of thiols over other nucleophilic groups like amines.

The key quantitative spectral and physical data for ATTO 465 and its maleimide derivative are summarized in the table below for easy reference and comparison.

PropertyValueNotes
Excitation Maximum (λex) 453 nmIn aqueous solution/PBS. Some sources may report slightly different values (e.g., 452 nm in 0.1 M phosphate pH 7.0).
Emission Maximum (λem) 506 nmIn aqueous solution/PBS. Other reported values include 502 nm, 505 nm, and 508 nm.
Molar Extinction Coefficient (εmax) 7.5 x 10⁴ M⁻¹ cm⁻¹
Fluorescence Quantum Yield (ηfl) 75%
Fluorescence Lifetime (τfl) 5.0 ns
Stokes Shift ~53-55 nm
Molecular Weight (Maleimide) 518 g/mol
Correction Factor (CF280) 0.48 or 0.54For calculating the degree of labeling (DOL) of proteins.

Experimental Protocol: Thiol-Reactive Labeling of Proteins

The following is a detailed methodology for the covalent labeling of proteins with ATTO 465 maleimide, compiled from established protocols.

I. Required Materials
  • ATTO 465 maleimide

  • Protein to be labeled (containing free thiol groups)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4. To prepare, dissolve 8 g NaCl, 0.2 g KCl, 1.44 g Na₂HPO₄·2H₂O, and 0.24 g KH₂PO₄ in 1 liter of distilled water. Other suitable buffers include 10–100 mM phosphate, Tris, or HEPES at pH 7.0–7.5.

  • Reducing Agent (Optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) if the protein's disulfide bonds need to be reduced to generate free thiols.

  • Dye Stock Solution Solvent: Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Purification Column: Gel filtration column (e.g., Sephadex G-25 or equivalent).

  • Quenching Reagent (Optional): Low molecular weight thiol such as glutathione or mercaptoethanol.

II. Labeling Procedure
  • Protein Preparation:

    • Dissolve the protein at a concentration of 50–100 µM (or 1-5 mg/ml) in the reaction buffer. Ensure the protein solution is free of other thiol-containing compounds.

    • (Optional) If disulfide bond reduction is necessary, add a 10-fold molar excess of DTT or TCEP. If DTT is used, it must be removed by dialysis before adding the dye, as it will compete for the maleimide. TCEP does not require removal. For proteins sensitive to oxidation, it is advisable to deoxygenate buffers and perform the reaction under an inert atmosphere.

  • Dye Stock Solution Preparation:

    • Immediately before use, prepare a 10–20 mM stock solution of ATTO 465 maleimide in anhydrous, amine-free DMSO or DMF. It is recommended to prepare this solution fresh to avoid hydrolysis of the maleimide group, which would render it non-reactive. Protect the stock solution from light.

  • Labeling Reaction:

    • Add the dye stock solution to the protein solution to achieve a 10-20 fold molar excess of the dye relative to the protein. Some protocols suggest a 1.3-fold molar excess. The optimal ratio may need to be determined empirically based on the protein's reactivity.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction (Optional):

    • To consume any excess unreacted maleimide, a low molecular weight thiol can be added to the reaction mixture after the incubation period.

  • Purification of the Conjugate:

    • Separate the labeled protein from unreacted dye and hydrolyzed dye by gel filtration chromatography using a Sephadex G-25 column (or equivalent).

    • Pre-equilibrate the column with the reaction buffer (e.g., PBS, pH 7.4).

    • Elute the dye-protein conjugate with the same buffer. The labeled protein will typically elute first.

III. Storage of the Conjugate

Store the purified dye-protein conjugate under the same conditions as the unlabeled protein. For storage at 4°C, 2 mM sodium azide can be added as a preservative, although it may need to be removed before use in live-cell applications. When stored properly, the conjugate should be stable for several months.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the protein labeling workflow using ATTO 465 maleimide.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Storage Prot_Prep Protein Preparation (Dissolve in Buffer pH 7.0-7.5) Mix Mix Protein and Dye (10-20x Molar Excess of Dye) Prot_Prep->Mix Protein Solution Dye_Prep Dye Stock Preparation (10-20 mM in DMSO/DMF) Dye_Prep->Mix Dye Stock Incubate Incubate (2h at RT or overnight at 4°C, in dark) Mix->Incubate Purify Purification (Gel Filtration, e.g., Sephadex G-25) Incubate->Purify Store Store Conjugate (4°C with optional preservative) Purify->Store

Caption: Workflow for labeling proteins with ATTO 465 maleimide.

References

ATTO 465 Maleimide: A Technical Guide to its Stokes Shift for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the Stokes shift and spectral properties of ATTO 465 maleimide, a fluorescent probe of significant interest to researchers, scientists, and professionals in drug development. This document adheres to stringent data presentation and visualization standards to ensure clarity and utility for its intended scientific audience.

Executive Summary

ATTO 465 is a fluorescent label derived from acriflavine, known for its strong absorption, high fluorescence quantum yield, and notable photostability.[1][2][3] A key characteristic of ATTO 465 is its large Stokes shift, which is the difference between the maximum wavelengths of its excitation and emission spectra.[1][2] This property is particularly advantageous in fluorescence-based applications as it allows for the effective separation of excitation and emission signals, thereby improving the signal-to-noise ratio. This guide presents the core spectral properties of ATTO 465 maleimide, details the experimental protocols for Stokes shift determination, and provides visual representations of the underlying principles and workflows.

Core Photophysical & Chemical Properties

The maleimide functional group of ATTO 465 allows for its covalent attachment to thiol groups, commonly found in cysteine residues of proteins, making it a valuable tool for specific labeling of biomolecules. The key quantitative spectral and physical data for ATTO 465 maleimide are summarized in the tables below.

Spectral Characteristics

The defining spectral properties of ATTO 465 are its excitation and emission maxima, which dictate its Stokes shift. These values are crucial for designing fluorescence experiments, including the selection of appropriate excitation sources and emission filters.

ParameterValueUnitSource(s)
Excitation Maximum (λex)453nm
Emission Maximum (λem)506nm
Stokes Shift (in nm) 53 nm Calculated
Stokes Shift (in cm⁻¹) ~2332 cm⁻¹ Calculated

Note: The Stokes shift in nanometers is calculated as λem - λex. The Stokes shift in wavenumbers (cm⁻¹) is calculated as (1/λex - 1/λem) x 10⁷ and provides a more accurate representation of the energy gap.

Quantum Yield & Molar Extinction

The brightness of a fluorophore is a product of its molar extinction coefficient (a measure of light absorption) and its fluorescence quantum yield (the efficiency of converting absorbed light into emitted light).

ParameterValueUnitSource(s)
Molar Extinction Coefficient (ε)7.5 x 10⁴M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φf)75%
Fluorescence Lifetime (τ)5.0ns
Physicochemical Properties
ParameterValueUnitSource(s)
Molecular Weight518 g/mol

Understanding the Stokes Shift

The Stokes shift is a fundamental concept in fluorescence spectroscopy. It arises from energy loss between the absorption of a photon by a fluorophore and the subsequent emission of a fluorescent photon. This energy dissipation primarily occurs through vibrational relaxation and solvent reorganization around the excited-state fluorophore.

StokesShift cluster_0 Energy Levels cluster_1 Processes S0 Ground State (S₀) Absorption Absorption S0->Absorption Excitation (λex) S1 Excited State (S₁) VibrationalRelaxation Vibrational Relaxation (non-radiative) S1->VibrationalRelaxation Energy Loss Absorption->S1 Fluorescence Fluorescence VibrationalRelaxation->Fluorescence Fluorescence->S0 Emission (λem) ExperimentalWorkflow A Prepare ATTO 465 Maleimide Stock Solution (in DMSO) B Prepare Dilute Working Solution (in PBS, Abs ~0.05) A->B C Measure Absorption Spectrum B->C E Measure Emission Spectrum (Excite at λex) B->E D Determine Excitation Maximum (λex) C->D D->E Set Excitation Wavelength G Calculate Stokes Shift (nm and cm⁻¹) D->G F Determine Emission Maximum (λem) E->F F->G ProteinLabeling cluster_protein Protein Preparation cluster_dye Dye Preparation cluster_reaction Labeling & Purification P1 Dissolve Protein in Buffer (pH 7.0-7.5) P2 Reduce Disulfides (if necessary) P1->P2 R1 Add Dye to Protein (10-20x excess) P2->R1 D1 Prepare ATTO 465 Maleimide Stock (in DMSO) D1->R1 R2 Incubate (2h RT or O/N 4°C) R1->R2 R3 Purify via Size-Exclusion Chromatography R2->R3

References

ATTO 465 Maleimide: A Technical Guide for Single-Molecule Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

ATTO 465 maleimide is a high-performance fluorescent probe specifically designed for demanding applications in life sciences, including single-molecule detection.[1][2] This technical guide provides an in-depth overview of its properties, detailed experimental protocols, and its application in single-molecule fluorescence resonance energy transfer (smFRET).

Core Photophysical and Chemical Properties

ATTO 465 is a novel fluorescent label derived from acriflavine, exhibiting strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[3][4] Its maleimide derivative allows for specific labeling of thiol groups, commonly found in cysteine residues of proteins.[5] The rigid structure of ATTO dyes minimizes cis-trans isomerization, leading to exceptional fluorescence intensity and minimal spectral shifts upon conjugation.

Quantitative Data Summary

The key photophysical and chemical properties of ATTO 465 maleimide are summarized in the table below for easy reference and comparison.

PropertyValueReference
Excitation Maximum (λex)453 nm
Emission Maximum (λem)506 nm
Molar Extinction Coefficient (εmax)7.5 x 10⁴ M⁻¹ cm⁻¹
Fluorescence Quantum Yield (ηfl)75%
Fluorescence Lifetime (τfl)5.0 ns
Molecular Weight (MW)518 g/mol
Stokes Shift53 nm
Correction Factor (CF260)1.09
Correction Factor (CF280)0.48

Experimental Protocols

Protein Labeling with ATTO 465 Maleimide

This protocol outlines the general procedure for labeling proteins with ATTO 465 maleimide. Optimization may be required for specific proteins and applications.

1. Protein Preparation:

  • Dissolve the protein at a concentration of 50-100 µM in a suitable buffer at pH 7.0-7.5. Commonly used buffers include 10-100 mM phosphate, Tris, or HEPES.

  • If the protein contains disulfide bonds, reduction is necessary. Use a 10-fold molar excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

    • If DTT is used, it must be removed by dialysis before adding the dye. TCEP does not require removal.

  • To prevent re-oxidation of thiols, it is advisable to perform the labeling in an oxygen-free environment, especially after DTT treatment.

2. Dye Preparation:

  • Immediately before use, prepare a 10-20 mM stock solution of ATTO 465 maleimide in anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Protect the stock solution from light.

3. Labeling Reaction:

  • Add a 10-20 fold molar excess of the ATTO 465 maleimide stock solution to the protein solution while gently stirring.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C in the dark.

4. Quenching and Purification:

  • To stop the reaction, add a low molecular weight thiol such as glutathione or mercaptoethanol to consume excess maleimide.

  • Separate the labeled protein from unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) or by extensive dialysis at 4°C in an appropriate buffer.

5. Storage:

  • Store the labeled protein conjugate under the same conditions as the unlabeled protein. For storage at 4°C, 2 mM sodium azide can be added as a preservative.

Single-Molecule FRET (smFRET) Experiment

smFRET is a powerful technique to study conformational dynamics and interactions of individual biomolecules. ATTO 465 can serve as a donor or acceptor fluorophore in a FRET pair. The choice of the FRET partner will depend on the desired spectral overlap.

1. Sample Preparation:

  • Label the biomolecule of interest with the donor (e.g., ATTO 465 maleimide) and acceptor fluorophores at specific sites.

  • Immobilize the labeled biomolecules on a passivated surface (e.g., a PEG-coated coverslip) for Total Internal Reflection Fluorescence (TIRF) microscopy, or use them in solution for confocal microscopy.

2. Imaging:

  • Excite the donor fluorophore (ATTO 465) using a laser line close to its absorption maximum (e.g., 445 nm).

  • Simultaneously collect the fluorescence emission from both the donor and acceptor channels using appropriate filters.

3. Data Analysis:

  • Calculate the FRET efficiency (E) for each single molecule based on the intensities of the donor (ID) and acceptor (IA) fluorescence.

  • Analyze the FRET efficiency distributions and time trajectories to understand the conformational states and dynamics of the biomolecule.

Visualizations

The following diagrams illustrate key processes and concepts related to the use of ATTO 465 maleimide in single-molecule detection.

G ATTO 465 Maleimide Labeling Reaction Protein Protein-SH (Cysteine residue) Conjugate Protein-S-ATTO 465 (Stable Thioether Bond) Protein->Conjugate pH 7.0-7.5 ATTO465 ATTO 465-Maleimide ATTO465->Conjugate

Caption: Covalent labeling of a protein's cysteine residue with ATTO 465 maleimide.

G Single-Molecule FRET Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis Labeling Biomolecule Labeling (Donor + Acceptor) Immobilization Surface Immobilization Labeling->Immobilization Excitation Donor Excitation (Laser) Immobilization->Excitation Emission Donor & Acceptor Emission Detection Excitation->Emission FRET_Calc FRET Efficiency Calculation Emission->FRET_Calc Dynamics Conformational Dynamics FRET_Calc->Dynamics Jablonski Jablonski Diagram for ATTO 465 S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption (λex ≈ 453 nm) S1->S0 Fluorescence (λem ≈ 506 nm) T1 T₁ (Triplet State) S1->T1 Intersystem Crossing T1->S0 Phosphorescence

References

Methodological & Application

ATTO 465 Maleimide: A Detailed Protocol for Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

ATTO 465 is a fluorescent label characterized by its strong absorption, high fluorescence quantum yield, and significant Stokes shift.[1][2] The maleimide derivative of ATTO 465 is a thiol-reactive probe that enables the covalent labeling of proteins and other biomolecules containing free sulfhydryl groups, such as those on cysteine residues.[3][4] This specific reactivity allows for targeted labeling under mild conditions, making it a valuable tool for various applications in life sciences, including fluorescence microscopy, single-molecule detection, and flow cytometry.

The labeling reaction is based on the formation of a stable thioether bond between the maleimide group of the dye and the thiol group of the protein.[5] The reaction is most efficient at a neutral to slightly acidic pH range of 7.0-7.5, where the thiol group is sufficiently deprotonated to act as a nucleophile while minimizing reactions with other nucleophilic groups like amines.

Principle of the Reaction

The core of the labeling protocol is the nucleophilic addition of a thiol group from a cysteine residue to the double bond of the maleimide moiety of ATTO 465. This reaction, known as a thiol-maleimide reaction or Michael addition, results in the formation of a stable, covalent thioether linkage.

Below is a diagram illustrating the chemical reaction between a protein's thiol group and ATTO 465 maleimide.

G Protein_SH Protein-SH (Thiol Group) Thioether_Bond Protein-S-ATTO 465 (Stable Thioether Bond) Protein_SH->Thioether_Bond pH 7.0-7.5 ATTO465_Maleimide ATTO 465-Maleimide ATTO465_Maleimide->Thioether_Bond

Caption: Thiol-Maleimide Conjugation Reaction.

Experimental Workflow

The general workflow for labeling a protein with ATTO 465 maleimide involves several key steps, from protein preparation to the final analysis of the labeled conjugate.

G A 1. Protein Preparation (and optional reduction) C 3. Labeling Reaction A->C B 2. ATTO 465 Maleimide Stock Solution Preparation B->C D 4. Purification of Labeled Protein C->D E 5. Characterization (Degree of Labeling) D->E

Caption: Protein Labeling Experimental Workflow.

Quantitative Data Summary

Successful protein labeling depends on several factors, including the concentration of the protein and dye, the reaction buffer, pH, temperature, and incubation time. The following table summarizes typical parameters for labeling proteins with ATTO 465 maleimide. The Degree of Labeling (DOL) is protein-dependent and should be determined experimentally.

ParameterRecommended Value/RangeNotes
Protein Concentration 1-10 mg/mL (typically 50-100 µM)Higher concentrations can improve labeling efficiency.
ATTO 465 Maleimide Stock Solution 10-20 mM in anhydrous DMSO or DMFPrepare fresh before use to avoid hydrolysis.
Molar Excess of Dye:Protein 10-20 foldThis should be optimized for each specific protein. A 1.3-fold molar excess per sulfhydryl group can also be a starting point.
Reaction Buffer Phosphate, HEPES, or Tris bufferMust be free of thiols.
Reaction pH 7.0 - 7.5Optimal for selective reaction with thiols.
Reaction Temperature Room temperature or 4°C
Reaction Time 2 hours to overnightLonger incubation at 4°C may be beneficial.
Purification Method Gel filtration (e.g., Sephadex G-25), dialysisTo remove unreacted dye.
Degree of Labeling (DOL) Protein-dependentDetermined spectrophotometrically.

Detailed Experimental Protocol

This protocol provides a general procedure for labeling proteins with ATTO 465 maleimide. Optimization may be required for specific proteins.

Materials and Reagents
  • Protein of interest

  • ATTO 465 maleimide

  • Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS), pH 7.4

  • HEPES or Tris buffer, pH 7.0-7.5

  • (Optional) Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for disulfide bond reduction

  • Gel filtration column (e.g., Sephadex G-25)

  • Reaction tubes

  • Stirring or rocking platform

Protein Preparation
  • Dissolve the protein in a suitable buffer (e.g., PBS, HEPES, Tris) at a concentration of 1-10 mg/mL (50-100 µM). The buffer should not contain any thiol-containing compounds.

  • Optional: Reduction of Disulfide Bonds. If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to generate free thiols.

    • Add a 10-fold molar excess of TCEP to the protein solution and incubate for 30 minutes at room temperature. TCEP does not need to be removed before adding the maleimide dye.

    • Alternatively, DTT can be used. However, excess DTT must be removed by dialysis or a desalting column before adding the dye, as it will compete for the maleimide.

  • To prevent re-oxidation of thiols, it is advisable to perform the labeling reaction in a deoxygenated buffer or under an inert atmosphere (e.g., nitrogen or argon).

Preparation of ATTO 465 Maleimide Stock Solution
  • Allow the vial of ATTO 465 maleimide to warm to room temperature before opening to prevent moisture condensation.

  • Prepare a 10-20 mM stock solution by dissolving the dye in anhydrous DMSO or DMF. For example, to make a 10 mM solution from 1 mg of ATTO 465 maleimide (MW: 518.57 g/mol ), add approximately 193 µL of solvent.

  • Vortex briefly to ensure the dye is fully dissolved.

  • This stock solution should be prepared fresh immediately before use, as the maleimide group can hydrolyze in the presence of water.

Labeling Reaction
  • While gently stirring or rocking the protein solution, add the freshly prepared ATTO 465 maleimide stock solution to achieve a 10-20 fold molar excess of dye over the protein.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light by wrapping the tube in aluminum foil.

Purification of the Labeled Protein
  • After the incubation period, the unreacted dye must be removed from the labeled protein.

  • Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions and equilibrate it with the desired storage buffer (e.g., PBS).

  • Carefully load the reaction mixture onto the column.

  • Elute the column with the storage buffer. The first colored band to elute is the labeled protein conjugate. A slower-moving colored band corresponds to the free, unreacted dye.

  • Collect the fractions containing the labeled protein.

  • Alternatively, extensive dialysis against a suitable buffer at 4°C can be used for purification.

Characterization of the Labeled Protein

The efficiency of the labeling reaction is determined by calculating the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.

Spectrophotometric Measurement
  • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) and at the maximum absorbance of ATTO 465, which is approximately 453 nm (A453).

  • The concentration of the protein and the dye in the conjugate solution can be calculated using the Beer-Lambert law.

Calculation of Degree of Labeling (DOL)

The DOL can be calculated using the following formula:

DOL = (A453 × εprotein) / [(A280 - (A453 × CF280)) × ε453]

Where:

  • A453 is the absorbance of the conjugate at 453 nm.

  • A280 is the absorbance of the conjugate at 280 nm.

  • εprotein is the molar extinction coefficient of the protein at 280 nm.

  • ε453 is the molar extinction coefficient of ATTO 465 at 453 nm (75,000 M-1cm-1).

  • CF280 is the correction factor for the absorbance of the dye at 280 nm (CF280 = A280 of dye / Amax of dye). For ATTO 465, this value is 0.48.

Storage

Store the labeled protein conjugate under the same conditions as the unlabeled protein, typically at 4°C for short-term storage or in aliquots at -20°C or -80°C for long-term storage. Protect the conjugate from light. The addition of a preservative like sodium azide (e.g., 0.02%) can prevent microbial growth during storage at 4°C.

References

Application Notes and Protocols for Labeling Antibodies with ATTO 465 Maleimide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the covalent labeling of antibodies with ATTO 465 maleimide. ATTO 465 is a fluorescent dye characterized by strong absorption, high fluorescence quantum yield, and a large Stokes shift, making it an excellent choice for various fluorescence-based applications.[1][2][3][4] The maleimide functional group facilitates a specific reaction with free sulfhydryl (thiol) groups, typically found in the cysteine residues of antibodies, forming a stable thioether bond.[5] This protocol outlines the necessary reagents, a detailed step-by-step procedure for antibody preparation, the labeling reaction, and the purification of the final conjugate, along with troubleshooting advice.

Quantitative Data Summary

The following tables summarize the key optical and physical properties of ATTO 465 and the recommended reaction conditions for successful antibody conjugation.

Table 1: Physicochemical Properties of ATTO 465 Maleimide

PropertyValueReference
Molecular Weight (MW)518 g/mol
Excitation Wavelength (λex)453 nm
Emission Wavelength (λem)506 nm
Molar Extinction Coefficient (εmax)7.5 x 10⁴ M⁻¹ cm⁻¹
Fluorescence Quantum Yield (ηfl)0.75
Fluorescence Lifetime (τfl)5.0 ns
Correction Factor (CF₂₈₀)0.54
Storage Temperature-20°C, protected from light and moisture

Table 2: Recommended Reaction Parameters for Antibody Labeling

ParameterRecommended ConditionNotes
Antibody Preparation
Antibody Concentration1 - 10 mg/mLHigher concentrations (5-10 mg/mL) are optimal.
Buffer CompositionAmine-free and thiol-free buffers (e.g., PBS, HEPES)Buffers like Tris or those containing glycine should be avoided.
Buffer pH7.0 - 7.5This pH range is optimal for the specific reaction between maleimides and thiols.
Optional Antibody Reduction
Reducing AgentTCEP or DTTTCEP is often preferred as it does not need to be removed before labeling.
Molar Excess of Reducing Agent10-fold molar excess
Incubation Time30-90 minutes at room temperature or 37°C
Labeling Reaction
Molar Excess of ATTO 465 Maleimide1.3 to 20-fold molar excess over the antibodyThe optimal ratio should be determined empirically. A 10:1 to 20:1 ratio is a common starting point.
Reaction Time2 hours at room temperature or overnight at 4°C
Purification
MethodSize-exclusion chromatography (e.g., Sephadex G-25)This method effectively separates the labeled antibody from unreacted dye.
Column Dimensions1-2 cm diameter, 10-30 cm length
Elution BufferPBS or another suitable buffer

Experimental Protocols

Antibody Preparation

For successful labeling, it is crucial to prepare the antibody under optimal conditions. The antibody solution must be free of any amine-containing substances like Tris or glycine, and also free of other thiol-containing compounds.

Materials:

  • Antibody to be labeled

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • (Optional) Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Desalting column (if using DTT)

Procedure:

  • Buffer Exchange: If the antibody is in a buffer containing interfering substances, perform a buffer exchange into PBS (pH 7.2-7.4). This can be achieved by dialysis or using a desalting column.

  • Concentration Adjustment: Adjust the antibody concentration to 1-10 mg/mL in PBS.

  • (Optional) Reduction of Disulfide Bonds: To label cysteine residues involved in disulfide bonds, reduction is necessary.

    • Add a 10-fold molar excess of TCEP to the antibody solution.

    • Incubate for 30-60 minutes at room temperature. TCEP does not need to be removed before proceeding to the labeling step.

    • If using DTT, it must be removed using a desalting column immediately before adding the maleimide dye to prevent it from reacting with the dye.

ATTO 465 Maleimide Stock Solution Preparation

Due to the susceptibility of the maleimide group to hydrolysis, the dye solution should be prepared immediately before use.

Materials:

  • ATTO 465 maleimide

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

  • Allow the vial of ATTO 465 maleimide to equilibrate to room temperature before opening to prevent moisture condensation.

  • Dissolve the required amount of ATTO 465 maleimide in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM). Vortex briefly to ensure the dye is fully dissolved.

Antibody Labeling Reaction

The labeling reaction should be performed in a light-protected environment to prevent photobleaching of the dye.

Procedure:

  • Add the freshly prepared ATTO 465 maleimide stock solution to the antibody solution. A typical starting point is a 10- to 20-fold molar excess of the dye. The optimal ratio may need to be determined empirically.

  • Gently mix the reaction solution.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

Purification of the Labeled Antibody

Purification is necessary to remove any unreacted or hydrolyzed dye from the antibody-dye conjugate.

Materials:

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • PBS (pH 7.2-7.4)

Procedure:

  • Equilibrate the Sephadex G-25 column with PBS. The column bed volume should be at least 10 times the volume of the reaction mixture.

  • Carefully apply the reaction mixture to the top of the column.

  • Elute the labeled antibody with PBS. The labeled antibody, being larger, will elute first as a colored fraction. The smaller, unreacted dye molecules will elute later.

  • Collect the fractions containing the labeled antibody.

Determination of the Degree of Labeling (DOL)

The DOL, or the dye-to-protein ratio, can be determined spectrophotometrically.

Procedure:

  • Dilute the purified antibody-dye conjugate in PBS to a concentration where the absorbance is within the linear range of the spectrophotometer.

  • Measure the absorbance of the conjugate at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of ATTO 465, which is 453 nm (A₄₅₃).

  • Calculate the concentration of the dye using the Beer-Lambert law:

    • Dye Concentration (M) = A₄₅₃ / ε₄₅₃ (where ε₄₅₃ is 75,000 M⁻¹ cm⁻¹)

  • Calculate the corrected protein concentration. The dye also absorbs light at 280 nm, so a correction factor must be applied:

    • Corrected A₂₈₀ = A₂₈₀ - (A₄₅₃ × CF₂₈₀) (where CF₂₈₀ for ATTO 465 is 0.54)

    • Protein Concentration (M) = Corrected A₂₈₀ / ε₂₈₀ (where ε₂₈₀ for a typical IgG is ~210,000 M⁻¹ cm⁻¹)

  • Calculate the DOL:

    • DOL = Dye Concentration / Protein Concentration

An optimal DOL for most applications is between 2 and 10.

Storage of the Labeled Antibody

Proper storage is essential for maintaining the stability of the conjugate.

Procedure:

  • Store the labeled antibody under the same conditions as the unlabeled antibody, typically at 2-8°C in the dark. For long-term storage, it can be stored at -20°C. The addition of a stabilizer like BSA and a preservative like sodium azide may be considered.

Visualizations

Antibody_Labeling_Workflow cluster_prep Antibody Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Ab_initial Antibody in Storage Buffer Buffer_Ex Buffer Exchange (e.g., Dialysis) Ab_initial->Buffer_Ex Remove interfering substances Ab_PBS Antibody in PBS (pH 7.0-7.5) Buffer_Ex->Ab_PBS Reduction Optional: Reduction with TCEP/DTT Ab_PBS->Reduction If targeting internal cysteines Reaction Incubate Antibody with Dye (2h, RT or O/N, 4°C) Ab_PBS->Reaction Reduced_Ab Reduced Antibody Reduction->Reduced_Ab Reduced_Ab->Reaction Dye_Prep Prepare ATTO 465 Maleimide in DMSO/DMF Dye_Prep->Reaction Purification Size-Exclusion Chromatography (G-25) Reaction->Purification Separate conjugate from free dye Analysis Spectrophotometry (A280, A453) Purification->Analysis DOL_Calc Calculate Degree of Labeling (DOL) Analysis->DOL_Calc Labeled_Ab Purified Labeled Antibody DOL_Calc->Labeled_Ab

Caption: Experimental workflow for labeling antibodies with ATTO 465 maleimide.

Troubleshooting

Table 3: Common Problems and Solutions

ProblemPossible CauseSuggested Solution
Low or No Labeling Buffer contains primary amines (e.g., Tris) or thiols.Perform buffer exchange into an appropriate buffer like PBS.
ATTO 465 maleimide was hydrolyzed.Prepare the dye solution immediately before use.
Insufficient free thiols on the antibody.Perform the optional reduction step to generate free thiols.
Antibody Precipitation Over-labeling of the antibody, leading to decreased solubility.Reduce the molar excess of ATTO 465 maleimide in the labeling reaction.
Low Fluorescence Signal Over-labeling can cause self-quenching of the fluorophore.Decrease the dye-to-antibody ratio to achieve a DOL within the optimal range (2-10).
Sub-optimal degree of labeling.Optimize the labeling reaction to increase the DOL if it is too low.

References

ATTO 465 Maleimide: Detailed Application Notes for Labeling Biomolecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful labeling of proteins and other thiol-containing biomolecules with ATTO 465 maleimide. This thiol-reactive dye is a valuable tool for fluorescence-based detection in various life science applications. The following protocols and recommendations are designed to ensure optimal labeling efficiency and reproducibility.

ATTO 465 is a fluorescent label known for its strong absorption, high fluorescence quantum yield, and significant Stokes shift.[1][2][3] Its maleimide derivative allows for the specific covalent attachment to sulfhydryl groups (-SH), which are predominantly found in cysteine residues of proteins.[4][5]

Optimal Reaction Conditions for ATTO 465 Maleimide Labeling

The efficiency of the labeling reaction is critically dependent on several factors, most notably the pH of the reaction buffer. A pH range of 7.0 to 7.5 is optimal for the selective reaction of the maleimide group with thiol groups. At this pH, the thiol group is sufficiently deprotonated and highly reactive towards the maleimide, while primary amines (like the ε-amino group of lysine) remain largely protonated and thus less reactive. This ensures the specific labeling of cysteine residues.

ParameterRecommended ConditionNotes
pH 7.0 - 7.5Balances thiol reactivity with minimizing side reactions with amines.
Buffer PBS, Tris, or HEPES (10-100 mM)Buffers should be free of thiol-containing reagents.
ATTO 465 Maleimide Stock Solution 1-10 mg/mL in anhydrous DMSO or DMFPrepare fresh immediately before use to avoid hydrolysis.
Protein Concentration 1 - 10 mg/mL (50-100 µM)Higher concentrations can improve labeling efficiency.
Dye-to-Protein Molar Ratio 10:1 to 20:1This ratio should be optimized for each specific protein and application.
Reaction Temperature Room temperature or 4°C
Reaction Time 2 hours at room temperature or overnight at 4°CProtect the reaction from light.
Reduction of Disulfides (Optional) TCEP (10-100 fold molar excess)Use if labeling of cysteines involved in disulfide bonds is desired.
Quenching (Optional) Glutathione or mercaptoethanolAdd to consume excess maleimide reagent.

Experimental Protocols

Protocol 1: Standard Labeling of a Thiol-Containing Protein

This protocol describes the general procedure for labeling a protein with available free thiol groups.

Materials:

  • ATTO 465 maleimide

  • Protein of interest

  • Labeling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Purification column (e.g., Sephadex G-25)

  • Microcentrifuge tubes

  • Rotator or shaker

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the labeling buffer to a final concentration of 1-5 mg/mL. If the buffer contains any thiol-containing compounds, they must be removed by dialysis or buffer exchange.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve ATTO 465 maleimide in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL. Protect the solution from light.

  • Labeling Reaction:

    • Add the ATTO 465 maleimide stock solution to the protein solution. The recommended molar ratio of dye to protein is typically between 10:1 and 20:1. This may require optimization.

    • Mix gently and incubate for 2 hours at room temperature or overnight at 4°C. Protect the reaction mixture from light by wrapping the tube in aluminum foil.

  • Purification:

    • Separate the labeled protein from unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein, which will be visually colored.

Protocol 2: Labeling of a Protein with Disulfide Bonds

This protocol is for proteins where the target cysteines are involved in disulfide bonds and require reduction prior to labeling.

Materials:

  • All materials from Protocol 1

  • Tris(2-carboxyethyl)phosphine (TCEP)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the labeling buffer.

  • Reduction of Disulfide Bonds:

    • Add a 10- to 100-fold molar excess of TCEP to the protein solution.

    • Incubate for 30-60 minutes at room temperature to reduce the disulfide bonds. TCEP does not need to be removed before adding the maleimide dye.

  • Prepare the Dye Stock Solution: Follow step 2 from Protocol 1.

  • Labeling Reaction: Follow step 3 from Protocol 1.

  • Purification: Follow step 4 from Protocol 1.

Visualizations

Thiol_Maleimide_Reaction Protein Protein-SH (Thiol Group on Cysteine) Conjugate ATTO 465-S-Protein (Stable Thioether Bond) Protein->Conjugate pH 7.0-7.5 ATTO465 ATTO 465-Maleimide ATTO465->Conjugate

Caption: Chemical reaction between a protein's thiol group and ATTO 465 maleimide.

Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis A Dissolve Protein in Thiol-Free Buffer (pH 7.0-7.5) C Mix Protein and Dye (10:1 to 20:1 molar ratio) A->C B Prepare Fresh ATTO 465 Maleimide Stock in DMSO/DMF B->C D Incubate (2h at RT or overnight at 4°C) in Dark C->D E Separate Labeled Protein (e.g., Gel Filtration) D->E F Characterize Conjugate (e.g., Spectroscopy) E->F

Caption: Experimental workflow for labeling a protein with ATTO 465 maleimide.

References

Application Notes and Protocols for ATTO 465 Labeling via Disulfide Bond Reduction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the fluorescent labeling of proteins, with a particular focus on antibodies, using ATTO 465 maleimide. The procedure involves the selective reduction of disulfide bonds to generate free thiol groups, which then react with the maleimide moiety of the dye to form a stable thioether linkage. This method allows for site-specific labeling in the hinge region of antibodies, minimizing interference with the antigen-binding sites.

Introduction

Fluorescent labeling of proteins is a cornerstone technique in biological research and drug development, enabling the visualization and quantification of proteins in a wide array of applications, including immunofluorescence, flow cytometry, and high-content screening. ATTO 465 is a bright and photostable fluorescent dye with a large Stokes shift, making it an excellent choice for labeling.[1][2][3] This protocol focuses on labeling via the thiol groups (-SH) of cysteine residues. For proteins containing disulfide bonds (-S-S-), a reduction step is necessary to expose these reactive sites. Tris(2-carboxyethyl)phosphine (TCEP) is the recommended reducing agent for this protocol due to its high selectivity, stability, and compatibility with subsequent maleimide chemistry without the need for removal.[4][5]

Key Experimental Principles

The overall workflow involves three main stages:

  • Disulfide Bond Reduction: Specific disulfide bonds within the protein, such as those in the hinge region of an antibody, are reduced to free thiols using a reducing agent.

  • Thiol-Reactive Labeling: The free thiol groups are then covalently labeled with ATTO 465 maleimide.

  • Purification: Unreacted dye and byproducts are removed to yield a purified, fluorescently labeled protein conjugate.

experimental_workflow cluster_reduction Disulfide Bond Reduction cluster_labeling Thiol-Reactive Labeling cluster_purification Purification Protein Protein with Disulfide Bonds TCEP Add TCEP Reducing Agent Protein->TCEP Reduced_Protein Protein with Free Thiols TCEP->Reduced_Protein ATTO465 Add ATTO 465 Maleimide Reduced_Protein->ATTO465 Labeled_Protein Labeled Protein Conjugate ATTO465->Labeled_Protein Purification Gel Filtration Chromatography Labeled_Protein->Purification Purified_Product Purified Labeled Protein Purification->Purified_Product

Figure 1. Experimental workflow for labeling proteins with ATTO 465 maleimide.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below.

Reagent/MaterialSupplierCatalog Number (Example)Notes
ATTO 465 MaleimideATTO-TEC / Sigma-AldrichAD 465-41 / 55607Store at -20°C, protected from light and moisture.
Tris(2-carboxyethyl)phosphine (TCEP) HClThermo Fisher Scientific77720A 0.5 M stock solution in water is recommended. Store at 4°C.
Phosphate-Buffered Saline (PBS), pH 7.4Various-For protein dissolution and purification.
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)Sigma-AldrichVariousFor dissolving ATTO 465 maleimide. Must be amine-free.
Gel Filtration Column (e.g., Sephadex G-25)Cytiva / Bio-Rad-For purification of the labeled protein.
Protein or Antibody of Interest--Must be in a buffer free of thiols.

Detailed Experimental Protocols

Protocol 1: Disulfide Bond Reduction

This protocol describes the reduction of disulfide bonds in a protein sample using TCEP.

  • Protein Preparation:

    • Dissolve the protein (e.g., an antibody) in PBS buffer (pH 7.4) to a final concentration of 1-5 mg/mL.

    • Ensure the protein solution is free of any thiol-containing substances. If necessary, dialyze the protein against PBS.

  • Reduction with TCEP:

    • Prepare a fresh 10 mM TCEP solution from a 0.5 M stock.

    • Add a 10-fold molar excess of TCEP to the protein solution. For example, for a 50 µM protein solution, add TCEP to a final concentration of 500 µM.

    • Incubate the reaction mixture for 30-60 minutes at room temperature.

disulfide_reduction Protein_SS Protein-S-S TCEP TCEP Protein_SS->TCEP + Protein_SH Protein-SH HS-Protein TCEP->Protein_SH Reduction TCEP_O TCEP=O TCEP->TCEP_O Oxidation

Figure 2. Chemical principle of disulfide bond reduction by TCEP.

Protocol 2: ATTO 465 Maleimide Labeling

This protocol details the labeling of the reduced protein with ATTO 465 maleimide.

  • Preparation of ATTO 465 Maleimide Stock Solution:

    • Immediately before use, dissolve 1 mg of ATTO 465 maleimide in 50-200 µL of anhydrous, amine-free DMSO or DMF to create a stock solution. Protect the solution from light.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the ATTO 465 maleimide stock solution to the reduced protein solution while gently stirring.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light. The optimal reaction pH is between 7.0 and 7.5.

  • Quenching the Reaction (Optional):

    • To stop the reaction, a low molecular weight thiol such as 2-mercaptoethanol or glutathione can be added to consume any excess maleimide reagent.

Protocol 3: Purification of the Labeled Protein

This protocol describes the removal of unreacted dye and byproducts.

  • Column Preparation:

    • Equilibrate a gel filtration column (e.g., Sephadex G-25, 1-2 cm diameter, 10-20 cm length) with PBS buffer (pH 7.4).

  • Purification:

    • Apply the labeling reaction mixture to the top of the column.

    • Elute the protein with PBS buffer. The labeled protein will typically be the first colored band to elute from the column.

    • Collect the fractions containing the labeled protein. Unreacted dye will elute later as a separate colored band.

  • Storage:

    • Store the purified labeled protein under the same conditions as the unlabeled protein. For long-term storage, it is recommended to add a preservative like sodium azide (2 mM final concentration) and store at 4°C or in aliquots at -20°C. Protect from light.

Data Presentation and Analysis

Quantitative Data Summary

The following table summarizes key quantitative parameters for the reagents used in this protocol.

ParameterATTO 465 MaleimideTCEP HCl
Molecular Weight518 g/mol 286.65 g/mol
Excitation Wavelength (λabs)453 nmN/A
Emission Wavelength (λfl)506 nmN/A
Molar Extinction Coefficient (εmax)7.5 x 104 M-1cm-1N/A
Recommended Molar Excess10-20 fold over protein10-fold over protein
Optimal Reaction pH7.0 - 7.51.5 - 8.5
Calculation of Degree of Labeling (DOL)

The degree of labeling (DOL), or the dye-to-protein ratio, can be determined using absorption spectroscopy.

  • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorption maximum of ATTO 465 (Amax, ~453 nm).

  • Calculate the protein concentration using the following formula, correcting for the dye's absorbance at 280 nm:

    Protein Concentration (M) = [A280 - (Amax × CF280)] / εprotein

    Where:

    • CF280 is the correction factor for the dye at 280 nm (for ATTO 465, CF280 is 0.48).

    • εprotein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the dye concentration:

    Dye Concentration (M) = Amax / εdye

    Where:

    • εdye is the molar extinction coefficient of ATTO 465 (75,000 M-1cm-1).

  • Calculate the DOL:

    DOL = Dye Concentration / Protein Concentration

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Incomplete disulfide bond reduction.Increase TCEP concentration or incubation time. Ensure protein is in a thiol-free buffer prior to reduction.
Hydrolysis of maleimide dye.Prepare the dye stock solution immediately before use in anhydrous solvent.
Incorrect pH of labeling buffer.Ensure the pH is between 7.0 and 7.5 for optimal maleimide reactivity.
Protein Precipitation High degree of labeling leading to aggregation.Reduce the dye-to-protein molar ratio during labeling.
Protein instability under reaction conditions.Perform the labeling reaction at 4°C.
Use of an organic solvent that denatures the protein.Minimize the volume of DMSO/DMF added to the protein solution.
High Background Fluorescence Incomplete removal of free dye.Use a longer gel filtration column or repeat the purification step. For very hydrophilic dyes, a longer column is recommended.

References

Application Notes and Protocols for Determining the Degree of Labeling (DOL) of ATTO 465-Labeled Biomolecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Degree of Labeling (DOL), or dye-to-protein ratio, is a critical parameter in bioconjugation. It defines the average number of dye molecules covalently attached to a single biomolecule, such as a protein or antibody.[1][2] Accurate determination of the DOL is essential for ensuring the quality, consistency, and reproducibility of fluorescently labeled reagents used in various applications, including immunoassays, fluorescence microscopy, and flow cytometry. An optimal DOL is crucial, as under-labeling can lead to low signal intensity, while over-labeling may cause protein aggregation, loss of biological activity, and fluorescence quenching.[2][3]

These application notes provide a comprehensive guide to calculating the DOL for biomolecules labeled with ATTO 465, a fluorescent dye with strong absorption and quantum yield.[4] The protocols outlined below detail the experimental procedures for labeling, purification, and subsequent spectroscopic analysis required for accurate DOL determination.

Principle of DOL Calculation

The DOL is determined spectrophotometrically by measuring the absorbance of the labeled biomolecule at two specific wavelengths:

  • ~453 nm (Amax): The maximum absorbance of ATTO 465.

  • 280 nm (A280): The absorbance maximum for most proteins, primarily due to the presence of tryptophan and tyrosine residues.

Since the ATTO 465 dye also absorbs light at 280 nm, a correction factor is necessary to determine the true absorbance of the protein. The DOL is then calculated as the molar ratio of the dye to the protein.

Quantitative Data for DOL Calculation

Accurate DOL calculation relies on precise values for the molar extinction coefficients of both the dye and the protein, as well as a correction factor for the dye's absorbance at 280 nm.

ParameterSymbolValueReference
Molar Extinction Coefficient of ATTO 465 at λmaxεdye75,000 M-1cm-1
Correction Factor for ATTO 465 at 280 nmCF2800.54
Molar Extinction Coefficient of Protein at 280 nmεproteinProtein-dependentVaries

Note: The molar extinction coefficient of the protein (εprotein) is specific to each protein and can often be found in literature or calculated from its amino acid sequence. For a typical IgG antibody, a value of 210,000 M-1cm-1 is commonly used.

Experimental Protocols

Protocol for Labeling Proteins with ATTO 465 NHS Ester

This protocol is designed for labeling proteins with primary amines using ATTO 465 NHS ester.

Materials:

  • Protein solution (2 mg/mL in amine-free buffer)

  • ATTO 465 NHS ester

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure:

  • Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 2 mg/mL. If the protein is in a buffer containing amines (e.g., Tris), it must be dialyzed against PBS prior to labeling.

  • Dye Preparation: Immediately before use, dissolve the ATTO 465 NHS ester in DMF or DMSO to a concentration of 2 mg/mL.

  • Labeling Reaction: While gently stirring, add the dissolved ATTO 465 NHS ester to the protein solution. A 2-fold molar excess of the dye over the protein is a good starting point for achieving a DOL of 2-3. The optimal ratio may need to be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 30 to 60 minutes at room temperature with constant stirring.

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS. The first colored band to elute is the labeled protein.

Protocol for Spectrophotometric Analysis

Materials:

  • Purified ATTO 465-labeled protein solution

  • Spectrophotometer

  • Quartz cuvette

Procedure:

  • Dilution: Dilute the purified labeled protein solution in PBS to a concentration that results in an absorbance reading at the dye's λmax (~453 nm) between 0.1 and 1.0.

  • Absorbance Measurement: Measure the absorbance of the diluted solution at 280 nm (A280) and at the λmax of ATTO 465 (Amax).

DOL Calculation Formula

The Degree of Labeling can be calculated using the following formula:

DOL = (Amax * εprotein) / [(A280 - (Amax * CF280)) * εdye]

Where:

  • Amax = Absorbance of the labeled protein at the λmax of ATTO 465.

  • A280 = Absorbance of the labeled protein at 280 nm.

  • εprotein = Molar extinction coefficient of the protein at 280 nm (in M-1cm-1).

  • εdye = Molar extinction coefficient of ATTO 465 at λmax (75,000 M-1cm-1).

  • CF280 = Correction factor for the absorbance of ATTO 465 at 280 nm (0.54).

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the key experimental workflow for determining the DOL of ATTO 465.

DOL_Workflow cluster_prep Sample Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein Solution (Amine-free buffer) Mixing Mixing & Incubation (RT, 30-60 min) Protein->Mixing ATTO465 ATTO 465 NHS Ester (in DMF/DMSO) ATTO465->Mixing Purify Gel Filtration (e.g., Sephadex G-25) Mixing->Purify Spectro Spectrophotometry (Measure A280 & Amax) Purify->Spectro Calc DOL Calculation Spectro->Calc

Caption: Experimental workflow for determining the Degree of Labeling (DOL).

Troubleshooting

IssuePossible CauseRecommendation
Low DOL - Inefficient labeling reaction- Low dye-to-protein ratio- Hydrolysis of NHS ester- Ensure the pH of the labeling buffer is 8.3.- Increase the molar excess of the dye.- Prepare the dye solution immediately before use.
High DOL / Protein Precipitation - Excessive dye-to-protein ratio- Protein aggregation- Reduce the molar excess of the dye.- Optimize the labeling conditions (e.g., shorter incubation time).
Inaccurate DOL Calculation - Presence of free dye- Incorrect spectrophotometer readings- Use of incorrect extinction coefficients- Ensure complete removal of unreacted dye during purification.- Calibrate the spectrophotometer and ensure readings are in the linear range (0.1-1.0).- Use the correct extinction coefficients and correction factor.

References

ATTO 465 Maleimide for Flow Cytometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using ATTO 465 maleimide for labeling antibodies and subsequent application in flow cytometry. This document includes the physicochemical properties of the dye, detailed protocols for antibody conjugation and cell staining, and guidance on instrument setup.

ATTO 465 is a fluorescent label derived from acriflavine, known for its strong absorption, high fluorescence quantum yield, and significant photo-stability.[1][2] The maleimide functional group allows for covalent conjugation to sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins like antibodies.[3][4] This makes ATTO 465 maleimide an excellent tool for preparing fluorescently labeled antibodies for various applications, including flow cytometry.

Physicochemical and Spectral Properties of ATTO 465

A thorough understanding of the properties of ATTO 465 is essential for successful experimental design. Key characteristics are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex)453 nm[1]
Emission Maximum (λem)508 nm
Molar Extinction Coefficient (ε)75,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (η)0.70 - 0.75
Fluorescence Lifetime (τ)5.0 ns
Stokes Shift55 nm
Molecular Weight518 g/mol
SolubilitySoluble in polar solvents like DMF and DMSO

Experimental Protocols

Protocol 1: Antibody Conjugation with ATTO 465 Maleimide

This protocol details the covalent labeling of an antibody with ATTO 465 maleimide. The maleimide group reacts with free thiol groups on the antibody, typically on cysteine residues. If the antibody's cysteine residues are involved in disulfide bonds, a reduction step is necessary prior to labeling.

Materials:

  • Antibody to be labeled

  • ATTO 465 maleimide

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP) (optional)

  • Gel filtration column (e.g., Sephadex G-25)

  • Reaction buffer: 10-100 mM phosphate, Tris, or HEPES, pH 7.0-7.5

Workflow for Antibody Conjugation with ATTO 465 Maleimide

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification dissolve_ab Dissolve Antibody in Reaction Buffer reduce_ab Reduce Antibody (Optional, with TCEP) dissolve_ab->reduce_ab If needed mix Mix Antibody and Dye (10-20 fold molar excess of dye) reduce_ab->mix dissolve_dye Dissolve ATTO 465 Maleimide in DMSO/DMF dissolve_dye->mix incubate Incubate for 2h at RT or overnight at 4°C (in dark) mix->incubate purify Purify on Gel Filtration Column (e.g., Sephadex G-25) incubate->purify collect Collect Labeled Antibody purify->collect

Caption: Workflow for conjugating antibodies with ATTO 465 maleimide.

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in the reaction buffer at a concentration of 1-10 mg/mL.

    • If reduction of disulfide bonds is necessary, add a 10-100 fold molar excess of TCEP to the antibody solution and incubate for 20-30 minutes at room temperature. Note: If using DTT, it must be removed by dialysis before adding the dye.

  • ATTO 465 Maleimide Stock Solution Preparation:

    • Allow the vial of ATTO 465 maleimide to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF. This solution should be prepared fresh.

  • Labeling Reaction:

    • Add the ATTO 465 maleimide stock solution to the antibody solution to achieve a 10-20 fold molar excess of the dye.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.

    • The first colored fraction to elute will be the ATTO 465-labeled antibody.

  • Determination of Degree of Labeling (DOL) (Optional):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 453 nm (for ATTO 465).

    • The DOL can be calculated using the following formula: DOL = (A₄₅₃ × ε_protein) / ((A₂₈₀ - (A₄₅₃ × CF₂₈₀)) × ε_dye)

      • A₄₅₃ and A₂₈₀ are the absorbances at 453 nm and 280 nm.

      • ε_protein is the molar extinction coefficient of the antibody (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

      • ε_dye is the molar extinction coefficient of ATTO 465 (75,000 M⁻¹cm⁻¹).

      • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (ε₂₈₀ / ε_max ≈ 0.48).

Protocol 2: Cell Surface Staining for Flow Cytometry

This protocol describes the use of an ATTO 465-labeled antibody to stain cell surface antigens on live cells.

Materials:

  • ATTO 465-labeled antibody

  • Cells in suspension (e.g., PBMCs, cell lines)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or 5% FBS)

  • Fc receptor blocking solution (optional)

  • Viability dye (optional)

Workflow for Cell Surface Staining

G cluster_cell_prep Cell Preparation cluster_staining Antibody Staining cluster_analysis Analysis harvest Harvest and Wash Cells viability Viability Staining (Optional) harvest->viability fc_block Fc Receptor Block (Optional) viability->fc_block add_ab Add ATTO 465-labeled Antibody fc_block->add_ab incubate Incubate for 30 min at 4°C (in dark) add_ab->incubate wash Wash Cells 2-3 times with Staining Buffer incubate->wash resuspend Resuspend in Staining Buffer wash->resuspend acquire Acquire on Flow Cytometer resuspend->acquire

Caption: Workflow for cell surface staining with ATTO 465-labeled antibodies.

Procedure:

  • Cell Preparation:

    • Harvest cells and wash them once with cold Flow Cytometry Staining Buffer.

    • Adjust the cell concentration to 1 x 10⁷ cells/mL in staining buffer.

    • Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into flow cytometry tubes.

  • Fc Receptor Blocking (Optional but Recommended):

    • To prevent non-specific binding of the antibody, incubate the cells with an Fc receptor blocking solution for 10-15 minutes at room temperature.

  • Staining:

    • Add the predetermined optimal concentration of the ATTO 465-labeled antibody to the cells.

    • Incubate for 30 minutes at 4°C, protected from light.

  • Washing:

    • Add 2 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes.

    • Discard the supernatant and repeat the wash step two more times.

  • Data Acquisition:

    • Resuspend the final cell pellet in an appropriate volume (e.g., 300-500 µL) of Flow Cytometry Staining Buffer.

    • Analyze the samples on a flow cytometer.

Protocol 3: Intracellular Staining for Flow Cytometry

This protocol is for staining intracellular antigens using an ATTO 465-labeled antibody. This requires fixation and permeabilization of the cells.

Materials:

  • ATTO 465-labeled antibody

  • Cells in suspension

  • Flow Cytometry Staining Buffer

  • Fixation Buffer (e.g., 4% paraformaldehyde)

  • Permeabilization Buffer (e.g., PBS with 0.1-0.5% Saponin or Triton X-100)

  • Viability dye (a fixable viability dye is required)

Workflow for Intracellular Staining

G cluster_prep Cell Preparation & Surface Staining cluster_fix_perm Fixation & Permeabilization cluster_intra_staining Intracellular Staining & Analysis prep_cells Prepare Cells & Viability Staining surface_stain Surface Staining (if required) prep_cells->surface_stain fix Fix Cells (e.g., 4% PFA) surface_stain->fix wash_fix Wash fix->wash_fix perm Permeabilize Cells wash_fix->perm add_ab Add ATTO 465-labeled Antibody in Permeabilization Buffer perm->add_ab incubate Incubate for 30-60 min at RT add_ab->incubate wash_stain Wash with Permeabilization Buffer incubate->wash_stain resuspend Resuspend in Staining Buffer wash_stain->resuspend acquire Acquire on Flow Cytometer resuspend->acquire

Caption: Workflow for intracellular staining with ATTO 465-labeled antibodies.

Procedure:

  • Cell Preparation and Surface Staining:

    • Prepare a single-cell suspension as described in Protocol 2.

    • If also staining for surface markers, perform this staining before fixation as described in Protocol 2.

    • Use a fixable viability dye to distinguish live and dead cells.

  • Fixation:

    • Wash the cells once with PBS.

    • Resuspend the cells in Fixation Buffer and incubate for 15-20 minutes at room temperature.

    • Wash the cells twice with Flow Cytometry Staining Buffer.

  • Permeabilization and Intracellular Staining:

    • Resuspend the fixed cells in Permeabilization Buffer.

    • Add the ATTO 465-labeled antibody and incubate for 30-60 minutes at room temperature, protected from light.

    • Wash the cells twice with Permeabilization Buffer.

  • Data Acquisition:

    • Resuspend the cells in Flow Cytometry Staining Buffer and acquire data on a flow cytometer.

Data Presentation and Instrument Setup

Flow Cytometer Configuration

For optimal detection of ATTO 465, a flow cytometer equipped with a violet or blue laser is recommended.

ParameterRecommended Setting
Excitation Laser445 nm or 458 nm laser line
Emission Filter510/80 nm or similar bandpass filter

Note: These settings are a general guideline and may need to be optimized based on the specific instrument configuration.

Compensation and Controls

When incorporating ATTO 465 into a multicolor flow cytometry panel, proper compensation is crucial to correct for spectral overlap.

  • Single-Stained Controls: For each fluorophore in your panel, including ATTO 465, prepare a single-stained control sample to calculate the compensation matrix.

  • Unstained Control: An unstained sample is necessary to set the baseline fluorescence.

  • Fluorescence Minus One (FMO) Controls: FMO controls are important for accurate gating of positive populations, especially when the expression is dim or continuous.

Quantitative Data Summary

The following table provides an example of how to present quantitative data from a flow cytometry experiment using an ATTO 465-labeled antibody.

Sample IDCell TypeTarget AntigenATTO 465 Antibody Conc. (µg/mL)% Positive CellsMedian Fluorescence Intensity (MFI)
1LymphocytesCD40.545.215,000
2LymphocytesCD41.046.125,000
3LymphocytesCD42.045.828,000
4LymphocytesIsotype Control2.00.8500
5UnstainedN/A00.5300

This data can be used to determine the optimal antibody concentration that provides the best signal-to-noise ratio.

Troubleshooting

  • Low Signal:

    • Increase the antibody concentration.

    • Increase the incubation time.

    • Ensure the antibody was not damaged during conjugation.

    • For intracellular targets, ensure proper permeabilization.

  • High Background:

    • Decrease the antibody concentration.

    • Include an Fc receptor blocking step.

    • Ensure adequate washing steps.

    • Use a viability dye to exclude dead cells, which can non-specifically bind antibodies.

By following these detailed protocols and considerations, researchers can effectively utilize ATTO 465 maleimide for robust and reproducible flow cytometry applications.

References

Application Notes and Protocols for Labeling Oligonucleotides with ATTO 465 Maleimide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the covalent labeling of thiol-modified oligonucleotides with ATTO 465 maleimide. ATTO 465 is a fluorescent dye characterized by strong absorption, high fluorescence quantum yield, and excellent photo-stability, making it a valuable tool for a variety of applications in molecular biology and drug development.[1][2][3]

Introduction

ATTO 465 is a fluorescent label derived from acriflavine that fluoresces in the green region of the visible spectrum.[2][3] Its maleimide derivative allows for the specific covalent attachment to sulfhydryl (thiol) groups, which can be introduced into oligonucleotides at specific locations (5', 3', or internally) during synthesis. This labeling strategy is widely employed for creating fluorescent probes for applications such as real-time PCR, fluorescence in situ hybridization (FISH), single-molecule detection, and various bio-imaging techniques.

Quantitative Data

The following tables summarize the key optical and physical properties of ATTO 465 and its maleimide derivative.

Table 1: Optical Properties of ATTO 465

PropertyValueReference
Maximum Absorption (λabs)453 nm
Maximum Emission (λfl)508 nm
Molar Extinction Coefficient (εmax)7.5 x 104 M-1 cm-1
Fluorescence Quantum Yield (ηfl)75%
Fluorescence Lifetime (τfl)5.0 ns
Stokes Shift55 nm

Table 2: Physical and Chemical Properties of ATTO 465 Maleimide

PropertyValueReference
Molecular Weight (MW)518 g/mol
SolubilitySoluble in polar solvents (DMF, DMSO)
Reactive GroupMaleimide
Target Functional GroupSulfhydryl (Thiol)
Storage Conditions-20°C, protected from light and moisture

Experimental Protocols

This section provides a detailed protocol for the labeling of a thiol-modified oligonucleotide with ATTO 465 maleimide, followed by purification of the conjugate.

Materials and Reagents
  • Thiol-modified oligonucleotide

  • ATTO 465 maleimide

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Nuclease-free water

  • Reducing agent (e.g., TCEP, DTT) - optional, for reducing disulfide bonds

  • Purification column (e.g., Sephadex G-25 gel filtration column) or HPLC system

  • Reaction tubes (e.g., microcentrifuge tubes)

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_qc Quality Control Oligo_prep Prepare Thiol-Oligonucleotide (reduce disulfide if necessary) Reaction Incubate Oligo and Dye (pH 7.0-7.5, Room Temp, Dark) Oligo_prep->Reaction Dye_prep Prepare ATTO 465 Maleimide Stock Solution Dye_prep->Reaction Purification Purify Labeled Oligonucleotide (e.g., Gel Filtration, HPLC) Reaction->Purification QC Characterize Labeled Oligo (UV-Vis Spectroscopy) Purification->QC chemical_reaction cluster_product Product Oligo_SH Oligonucleotide-SH Labeled_Oligo Oligonucleotide-S-ATTO 465 (Stable Thioether Bond) Oligo_SH->Labeled_Oligo + ATTO465_Mal ATTO 465-Maleimide ATTO465_Mal->Labeled_Oligo p2->Labeled_Oligo pH 7.0-7.5

References

Troubleshooting & Optimization

Optimizing ATTO 465 Maleimide to Protein Conjugation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the molar ratio of ATTO 465 maleimide to protein for effective bioconjugation. Find answers to frequently asked questions, troubleshoot common experimental issues, and follow detailed protocols for successful labeling.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting molar ratio of ATTO 465 maleimide to protein?

A1: A general starting point for the molar ratio of ATTO 465 maleimide to protein is a 10 to 20-fold molar excess of the dye.[1][2][3][4] However, this is only a guideline, and the optimal ratio is highly dependent on the specific protein, including the number of available cysteine residues, and should be determined empirically.[4] It is recommended to test a range of molar ratios to find the optimal degree of labeling (DOL) for your application.

Q2: What is the optimal pH for the ATTO 465 maleimide labeling reaction?

A2: The optimal pH for the reaction between a maleimide and a thiol group is between 7.0 and 7.5. Within this pH range, the thiol group is sufficiently deprotonated to be reactive, while minimizing the reactivity of other nucleophilic groups like amines. Common buffers used include phosphate-buffered saline (PBS), Tris, and HEPES.

Q3: My protein has disulfide bonds. Do I need to reduce them before labeling with ATTO 465 maleimide?

A3: Yes, it is crucial to reduce disulfide bonds to free up the thiol groups of cysteine residues for reaction with the maleimide. Disulfides do not react with maleimides. A common and effective reducing agent is tris(2-carboxyethyl)phosphine (TCEP), which can be used in a 10 to 100-fold molar excess. Unlike DTT, TCEP does not need to be removed before adding the maleimide reagent.

Q4: How should I prepare the ATTO 465 maleimide stock solution?

A4: ATTO 465 maleimide should be dissolved in an anhydrous, amine-free solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution, typically at a concentration of 10-20 mM. It is recommended to prepare the dye stock solution immediately before use to minimize hydrolysis of the maleimide group, which would render it unreactive. If storage is necessary, unused stock solution can be stored at -20°C, protected from light and moisture, for a limited time.

Q5: What are the typical reaction times and temperatures for the labeling reaction?

A5: The labeling reaction can be carried out for 2 hours at room temperature or overnight at 4°C. The reaction should be protected from light to prevent photobleaching of the fluorescent dye.

Q6: How can I remove the unreacted ATTO 465 maleimide after the labeling reaction?

A6: Unreacted dye and hydrolyzed maleimide can be removed using size-exclusion chromatography, such as a Sephadex G-25 column, or through dialysis. The choice of purification method may depend on the properties of the protein-dye conjugate.

Q7: How do I determine the Degree of Labeling (DOL)?

A7: The Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule, can be calculated using absorbance measurements. You will need to measure the absorbance of the conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of ATTO 465 (around 453 nm). A correction factor is needed to account for the dye's absorbance at 280 nm. The formula for calculating the DOL is:

DOL = (A_max * ε_prot) / ((A_280 - (A_max * CF_280)) * ε_dye)

Where:

  • A_max = Absorbance of the conjugate at the dye's maximum absorption wavelength.

  • A_280 = Absorbance of the conjugate at 280 nm.

  • ε_prot = Molar extinction coefficient of the protein at 280 nm.

  • ε_dye = Molar extinction coefficient of the dye at its maximum absorption wavelength.

  • CF_280 = Correction factor (A_280 / A_max of the free dye).

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Labeling Efficiency / Low DOL Incomplete reduction of disulfide bonds.Ensure complete reduction by using a sufficient excess of a reducing agent like TCEP. Confirm reduction with a small-scale test if necessary.
Hydrolysis of the maleimide dye.Prepare the dye stock solution fresh before each use. Store the lyophilized dye protected from moisture.
Incorrect pH of the reaction buffer.Ensure the reaction buffer pH is between 7.0 and 7.5 for optimal maleimide reactivity.
Insufficient molar ratio of dye to protein.Increase the molar excess of ATTO 465 maleimide in the reaction. Perform a titration with different molar ratios to find the optimum.
Oxidation of free thiols.Degas buffers and perform the reaction in an inert atmosphere (e.g., under nitrogen or argon) to prevent re-oxidation of thiols to disulfides.
Protein Precipitation During Labeling High degree of labeling leading to aggregation.Over-labeling can alter the protein's properties and cause precipitation. Reduce the molar ratio of dye to protein.
Use of an unsuitable solvent for the dye.While DMSO or DMF are necessary to dissolve the dye, their final concentration in the reaction mixture should be kept low to avoid protein denaturation.
No or Low Fluorescence Signal from Labeled Protein Quenching due to over-labeling.A very high degree of labeling can lead to fluorescence quenching. Aim for an optimal DOL, not the maximum possible.
Degradation of the fluorescent dye.Protect the dye and the labeling reaction from light.
Inaccurate determination of DOL.Non-covalently bound dye can lead to an overestimation of the DOL. Ensure thorough purification to remove all free dye before measuring absorbance.

Experimental Protocol: Labeling a Protein with ATTO 465 Maleimide

This protocol provides a general procedure for labeling a protein with ATTO 465 maleimide. Optimization may be required for your specific protein.

Materials:

  • Protein solution (1-10 mg/mL in a suitable buffer)

  • ATTO 465 maleimide

  • Anhydrous DMSO or DMF

  • Reaction Buffer: PBS, pH 7.0-7.5

  • (Optional) TCEP solution

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or dialyze the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate at room temperature for 20-30 minutes.

  • Prepare the ATTO 465 Maleimide Stock Solution:

    • Allow the vial of ATTO 465 maleimide to warm to room temperature.

    • Add the appropriate volume of anhydrous DMSO or DMF to create a 10 mM stock solution.

    • Vortex briefly to ensure the dye is fully dissolved.

  • Perform the Labeling Reaction:

    • While gently stirring, add the desired volume of the ATTO 465 maleimide stock solution to the protein solution to achieve the target dye:protein molar ratio (e.g., 10:1, 15:1, 20:1).

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purify the Conjugate:

    • Separate the labeled protein from unreacted dye using a pre-equilibrated size-exclusion chromatography column (e.g., Sephadex G-25).

    • Collect the first colored fraction, which contains the protein-dye conjugate.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm and at the maximum absorbance of ATTO 465 (~453 nm).

    • Calculate the DOL using the formula provided in the FAQs section.

  • Storage of the Conjugate:

    • Store the labeled protein under conditions appropriate for the unlabeled protein, protected from light. For long-term storage, consider adding a stabilizer like BSA and a preservative like sodium azide, or storing in 50% glycerol at -20°C.

Visualizing the Workflow and Troubleshooting

Experimental Workflow for Molar Ratio Optimization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare Protein Prepare Protein Vary Molar Ratio Vary Molar Ratio Prepare Protein->Vary Molar Ratio Prepare Dye Prepare Dye Prepare Dye->Vary Molar Ratio Incubate Incubate Vary Molar Ratio->Incubate 10:1, 15:1, 20:1 Purify Conjugate Purify Conjugate Incubate->Purify Conjugate Measure Absorbance Measure Absorbance Purify Conjugate->Measure Absorbance Calculate DOL Calculate DOL Measure Absorbance->Calculate DOL Select Optimal Ratio Select Optimal Ratio Calculate DOL->Select Optimal Ratio

Caption: Workflow for optimizing the ATTO 465 maleimide to protein molar ratio.

Troubleshooting Logic for Low Labeling Efficiency

troubleshooting_workflow start Low Labeling Efficiency check_reduction Was protein reduction performed? start->check_reduction check_dye_prep Was dye solution fresh? check_reduction->check_dye_prep Yes solution_reduce Reduce disulfide bonds with TCEP. check_reduction->solution_reduce No check_ph Was pH 7.0-7.5? check_dye_prep->check_ph Yes solution_dye Prepare fresh dye solution. check_dye_prep->solution_dye No check_ratio Was molar ratio sufficient? check_ph->check_ratio Yes solution_ph Adjust buffer pH. check_ph->solution_ph No check_ratio->start No solution_ratio Increase dye:protein molar ratio. check_ratio->solution_ratio No

Caption: Troubleshooting guide for low ATTO 465 maleimide labeling efficiency.

References

Optimizing ATTO 465 Maleimide Labeling: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing ATTO 465 maleimide for fluorescent labeling, achieving high efficiency and specificity is paramount. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the labeling process.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the optimal pH for ATTO 465 maleimide labeling reactions?

A1: The optimal pH for the maleimide-thiol conjugation reaction is between 7.0 and 7.5.[1][2][3][4] Within this range, the thiol group of a cysteine residue is sufficiently deprotonated to be reactive, while minimizing side reactions such as hydrolysis of the maleimide group or reactions with amines.[4] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines. As the pH increases above 7.5, the rate of maleimide hydrolysis significantly increases, which can lead to lower labeling efficiency.

Q2: I am observing low labeling efficiency. What are the potential causes and solutions?

A2: Low labeling efficiency can stem from several factors. Here's a troubleshooting guide:

  • Suboptimal pH: Ensure your reaction buffer is within the recommended pH range of 7.0-7.5.

  • Presence of Thiols in Buffer: Buffers containing thiol compounds, such as Dithiothreitol (DTT) or 2-Mercaptoethanol, will compete with your target molecule for the maleimide dye. It is crucial to remove these reducing agents after disulfide bond reduction and before adding the maleimide reagent.

  • Oxidation of Thiols: The sulfhydryl groups (-SH) on your protein can re-oxidize to form disulfide bonds, which are unreactive with maleimides. To prevent this, it is advisable to perform the labeling reaction in a degassed buffer or under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrolysis of Maleimide: ATTO 465 maleimide is sensitive to moisture and can hydrolyze, rendering it non-reactive. Always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. It is also recommended to prepare the dye stock solution immediately before use in an anhydrous solvent like DMSO or DMF.

  • Insufficient Molar Excess of Dye: A common starting point is a 10:1 to 20:1 molar excess of ATTO 465 maleimide to the protein. However, the optimal ratio can depend on the protein concentration and should be determined empirically. For dilute protein solutions, a higher molar excess of the dye may be necessary.

  • Incorrect Storage of Dye: ATTO 465 maleimide should be stored at -20°C, protected from light and moisture. Improper storage can lead to degradation of the reactive maleimide group.

Q3: My protein has disulfide bonds. How should I proceed with labeling?

A3: Disulfide bonds must be reduced to free sulfhydryl groups for the maleimide reaction to occur. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent because it is effective and generally does not need to be removed before adding the maleimide dye, as it does not contain a thiol group itself. A 10-100 fold molar excess of TCEP is typically used. If DTT is used for reduction, it is essential to remove any excess DTT before adding the ATTO 465 maleimide, for instance, by using a desalting column.

Q4: What is the recommended solvent for dissolving ATTO 465 maleimide?

A4: ATTO 465 maleimide is soluble in polar organic solvents such as anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). It is crucial to use anhydrous and amine-free solvents to prevent hydrolysis and side reactions with the maleimide group.

Q5: How can I determine the degree of labeling (DOL)?

A5: The degree of labeling, or the dye-to-protein ratio, can be determined spectrophotometrically. You will need to measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance of ATTO 465 (λabs = 453 nm). A correction factor is needed to account for the dye's absorbance at 280 nm. The following formulas can be used:

  • Corrected A280 (A280c) = A280 - (Amax × CF280)

  • Protein Concentration (M) = A280c / (εprotein × path length)

  • Dye Concentration (M) = Amax / (εdye × path length)

  • DOL = Dye Concentration / Protein Concentration

Where:

  • A280 and Amax are the absorbances at 280 nm and the dye's maximum absorbance, respectively.

  • CF280 is the correction factor for the dye at 280 nm (for ATTO 465, CF280 is 0.48).

  • εprotein and εdye are the molar extinction coefficients of the protein and the dye (for ATTO 465, εmax is 7.5 x 104 M-1 cm-1).

Quantitative Data Summary

For quick reference, the following tables summarize key quantitative parameters for successful ATTO 465 maleimide labeling.

ParameterRecommended Value/RangeReference(s)
Reaction pH 7.0 - 7.5
Dye:Protein Molar Ratio 10:1 to 20:1 (starting point)
Reaction Temperature Room temperature or 4°C
Reaction Time 2 hours to overnight
ATTO 465 λabs 453 nm
ATTO 465 εmax 7.5 x 104 M-1 cm-1
ATTO 465 CF280 0.48

Experimental Protocols

Standard Protocol for Labeling a Protein with ATTO 465 Maleimide

  • Protein Preparation:

    • Dissolve the protein in a degassed, thiol-free buffer (e.g., PBS, HEPES, or Tris) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be labeled, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.

  • Dye Preparation:

    • Allow the vial of ATTO 465 maleimide to warm to room temperature before opening.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF immediately before use.

  • Labeling Reaction:

    • Add the ATTO 465 maleimide stock solution to the protein solution to achieve the desired molar excess (e.g., 10:1 to 20:1).

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Remove unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25) or through dialysis.

Visual Guides

ATTO465_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein Solution (pH 7.0-7.5) TCEP Add TCEP (if reducing disulfide bonds) Protein->TCEP Optional Mix Combine Protein and Dye Solution Protein->Mix TCEP->Mix Dye ATTO 465 Maleimide Stock Solution (DMSO/DMF) Dye->Mix Incubate Incubate (2h @ RT or O/N @ 4°C) Protect from light Mix->Incubate Purify Purify (e.g., Desalting Column) Incubate->Purify Analyze Analyze (Spectrophotometry for DOL) Purify->Analyze

Caption: Workflow for ATTO 465 maleimide labeling of proteins.

Thiol_Maleimide_Reaction cluster_reactants Reactants cluster_product Product Thiol Protein-SH (Thiol Group) Thioether ATTO 465-S-Protein (Stable Thioether Bond) Thiol->Thioether Nucleophilic Attack Maleimide ATTO 465-Maleimide Maleimide->Thioether

Caption: Chemical reaction between a thiol group and a maleimide.

References

ATTO 465 maleimide hydrolysis and stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ATTO 465 maleimide.

Frequently Asked Questions (FAQs)

Q1: What is ATTO 465 maleimide and what is it used for?

A1: ATTO 465 maleimide is a fluorescent labeling reagent that contains the ATTO 465 dye and a maleimide reactive group.[1][2][3] It is designed for high-sensitivity applications, including single-molecule detection.[4] The maleimide group specifically reacts with sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins, to form a stable thioether bond.[5] This makes it a valuable tool for fluorescently labeling proteins, peptides, and other thiol-containing biomolecules for various life science applications.

Q2: What are the optimal storage conditions for ATTO 465 maleimide?

A2: Proper storage is crucial to maintain the reactivity of ATTO 465 maleimide.

  • Lyophilized Solid: Upon receipt, the lyophilized solid should be stored at -20°C, protected from light and moisture. Before opening the vial, it is essential to allow it to equilibrate to room temperature to prevent moisture condensation, which can lead to hydrolysis. When stored correctly, the solid is stable for at least three years.

  • Stock Solutions: It is highly recommended to prepare stock solutions in an anhydrous, amine-free solvent such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO) immediately before use. These stock solutions have limited stability and should be stored at -20°C, protected from light. Aqueous solutions of maleimides are not recommended for long-term storage due to the risk of hydrolysis.

Q3: What is maleimide hydrolysis and why is it a concern?

A3: Maleimide hydrolysis is a chemical reaction where the maleimide ring opens in the presence of water to form a maleamic acid. This resulting product is not reactive towards sulfhydryl groups. This is a significant concern because it reduces the concentration of active maleimide available for conjugation, leading to lower labeling efficiency and inconsistent results. The rate of hydrolysis is highly dependent on the pH of the solution.

Q4: What is the optimal pH for labeling with ATTO 465 maleimide to minimize hydrolysis?

A4: The optimal pH range for the reaction of maleimides with thiols is between 6.5 and 7.5. Within this range, the thiol group is sufficiently deprotonated to react efficiently with the maleimide, while the rate of maleimide hydrolysis is relatively low. At pH values above 8.0, the rate of hydrolysis increases significantly, which can compete with the desired labeling reaction.

Troubleshooting Guide

Problem: Low or No Fluorescent Signal After Labeling

This is a common issue that can arise from several factors. Follow these steps to diagnose and resolve the problem.

  • Verify Reagent Stability and Handling:

    • Action: Ensure that the lyophilized ATTO 465 maleimide has been stored correctly at -20°C and protected from light and moisture.

    • Action: Always prepare stock solutions of the maleimide in anhydrous DMF or DMSO immediately before the experiment. Do not use previously prepared and stored aqueous solutions.

  • Optimize Reaction Buffer pH:

    • Action: Prepare a fresh reaction buffer and accurately measure the pH. The optimal range is 6.5-7.5. A common choice is phosphate-buffered saline (PBS) at pH 7.4.

    • Rationale: The pH is the most critical factor influencing maleimide hydrolysis. An incorrect or shifted pH can dramatically increase the rate of hydrolysis, reducing the amount of active maleimide available for conjugation.

  • Control Reaction Temperature:

    • Action: If you suspect significant hydrolysis, consider performing the labeling reaction at a lower temperature, such as 4°C.

    • Rationale: Higher temperatures accelerate the rate of hydrolysis. Be aware that lowering the temperature will also slow down the conjugation reaction, so you may need to increase the reaction time.

  • Ensure Availability of Free Thiols:

    • Action: If your protein contains disulfide bonds, they must be reduced to free thiols prior to labeling. Use a reducing agent like DTT or TCEP.

    • Important: If using DTT, it must be completely removed before adding the maleimide reagent, as it contains a free thiol that will compete with your protein for labeling. TCEP does not need to be removed.

Quantitative Data

Table 1: Estimated Hydrolysis Half-life of Maleimides at 37°C
pHN-Aryl Maleimide (e.g., N-phenylmaleimide)N-Alkyl Maleimide (e.g., N-ethylmaleimide)
7.4~55 minutes~5 hours
8.0Significantly shorterShorter
9.2Very rapidRapid

Data is estimated based on published values for similar compounds. The actual half-life of ATTO 465 maleimide may vary.

Experimental Protocols

Protocol 1: General Protein Labeling with ATTO 465 Maleimide
  • Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer at a pH between 7.0 and 7.5 (e.g., PBS). The protein solution should be free of any substances containing thiols.

  • Reduction of Disulfide Bonds (if necessary): If the protein contains disulfide bonds, treat it with a 10-fold molar excess of a reducing agent like TCEP. If DTT is used, it must be removed by dialysis or a desalting column before proceeding.

  • Preparation of ATTO 465 Maleimide Stock Solution: Immediately before use, dissolve 1 mg of ATTO 465 maleimide in 50-200 µL of anhydrous DMF or DMSO.

  • Labeling Reaction: Add a 10-20 molar excess of the ATTO 465 maleimide stock solution to the protein solution. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction (Optional): To stop the reaction, a low molecular weight thiol such as glutathione or mercaptoethanol can be added to consume any excess maleimide reagent.

  • Purification of the Conjugate: Separate the labeled protein from unreacted dye and hydrolyzed maleimide using a gel filtration column (e.g., Sephadex G-25) or by extensive dialysis. The first colored, fluorescent band to elute from the column will be the desired dye-protein conjugate.

  • Storage of the Conjugate: Store the purified conjugate under the same conditions as the unlabeled protein. For short-term storage (several months), 4°C with a preservative like sodium azide is suitable. For long-term storage, aliquot the conjugate and freeze at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Assessing Maleimide Hydrolysis via HPLC
  • Sample Preparation: Prepare a solution of ATTO 465 maleimide in the buffer of interest (e.g., PBS at pH 7.4) at a known concentration.

  • Incubation: Incubate the solution at a controlled temperature (e.g., 25°C or 37°C).

  • Time Points: At various time points, take an aliquot of the reaction mixture and quench the hydrolysis by adding a small amount of acid (e.g., formic acid) to lower the pH.

  • HPLC Analysis: Analyze the samples using reverse-phase HPLC (RP-HPLC) with a C18 column. Monitor the elution profile using a UV-Vis detector at a wavelength where both the intact maleimide and the hydrolyzed product absorb.

  • Quantification: The intact ATTO 465 maleimide will have a different retention time than its hydrolyzed, more polar product. The percentage of remaining intact maleimide can be calculated by integrating the peak areas at each time point. The rate of hydrolysis can then be determined from the decrease in the intact maleimide peak over time.

Visualizations

Maleimide_Hydrolysis_Pathway ATTO465_Maleimide ATTO 465 Maleimide (Reactive) Hydrolyzed_Product Hydrolyzed ATTO 465 (Unreactive Maleamic Acid) ATTO465_Maleimide->Hydrolyzed_Product Hydrolysis H2O H₂O (Water) H2O->ATTO465_Maleimide OH OH⁻ (pH > 7.5) OH->ATTO465_Maleimide

Caption: Pathway of ATTO 465 maleimide hydrolysis.

Labeling_Workflow start Start protein_prep 1. Prepare Protein Solution (pH 7.0-7.5) start->protein_prep reduction 2. Reduce Disulfides (if necessary) protein_prep->reduction dye_prep 3. Prepare Fresh ATTO 465 Maleimide Stock Solution reduction->dye_prep labeling 4. Labeling Reaction (RT, 2h or 4°C, overnight) dye_prep->labeling purification 5. Purify Conjugate (Gel Filtration or Dialysis) labeling->purification storage 6. Store Conjugate (4°C or -20°C) purification->storage end End storage->end

Caption: Experimental workflow for protein labeling.

References

Preventing ATTO 465 maleimide dye aggregation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with ATTO 465 maleimide dye aggregation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is ATTO 465 maleimide and what are its key properties?

ATTO 465 is a fluorescent label derived from acriflavine.[1][2] The maleimide derivative is a thiol-reactive dye used for labeling proteins and other molecules containing free sulfhydryl groups, such as cysteine residues.[1][2] Key properties are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex)453 nm[1]
Emission Maximum (λem)506 nm
Molar Extinction Coefficient (εmax)7.5 x 10⁴ M⁻¹cm⁻¹
Quantum Yield (ηfl)75%
Recommended SolventsAnhydrous DMSO, DMF
Reactive GroupMaleimide
Target Functional GroupSulfhydryl (Thiol)

Q2: I'm observing precipitation or a change in the color of my ATTO 465 maleimide solution. What could be the cause?

Precipitation or color changes in your ATTO 465 maleimide solution are often indicative of dye aggregation. This can be caused by several factors:

  • High Concentration: Concentrated dye solutions, particularly in aqueous buffers, are prone to aggregation.

  • Inappropriate Solvent: While ATTO 465 maleimide is soluble in organic solvents like DMSO and DMF, it has limited solubility in purely aqueous solutions.

  • Hydrolysis: The maleimide group can hydrolyze in the presence of water, especially at non-optimal pH, leading to a non-reactive form of the dye that may have different solubility properties.

  • Incorrect pH: The optimal pH for maleimide-thiol conjugation is between 7.0 and 7.5. Deviations from this range can affect both the reactivity and solubility of the dye.

Q3: How does aggregation affect my experimental results?

Dye aggregation can have several detrimental effects on your experiments:

  • Reduced Labeling Efficiency: Aggregated dye is not available for conjugation to your target molecule, leading to a lower degree of labeling.

  • Inaccurate Quantification: Aggregation can alter the spectral properties of the dye, including a decrease in the molar extinction coefficient, leading to an underestimation of the dye concentration.

  • Fluorescence Quenching: Dye-dye interactions within an aggregate can lead to self-quenching, resulting in a lower fluorescence signal.

  • Precipitation of Conjugates: If the dye aggregates after conjugation to the target molecule, it can cause the entire conjugate to precipitate out of solution.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and preventing ATTO 465 maleimide aggregation.

Problem 1: Dye Precipitation in Stock Solution
Potential Cause Recommended Solution
Solvent contains water.Use fresh, anhydrous grade DMSO or DMF to prepare the stock solution.
Stock solution is too concentrated.Prepare a stock solution at a concentration of 1-10 mg/mL.
Improper storage.Store the stock solution at -20°C, protected from light and moisture. Aliquot to avoid repeated freeze-thaw cycles.
Problem 2: Precipitation Upon Addition of Dye to Aqueous Buffer
Potential Cause Recommended Solution
High dye-to-buffer ratio.Add the dye stock solution dropwise to the vigorously stirring buffer.
Buffer composition promotes aggregation.Consider adding a small percentage (5-10%) of an organic co-solvent like DMSO or DMF to the reaction buffer.
Incorrect buffer pH.Ensure the buffer pH is maintained between 7.0 and 7.5 for the maleimide reaction.
Problem 3: Low Labeling Efficiency and/or Precipitate Formation During Conjugation
Parameter Recommendation to Minimize Aggregation
Dye Addition Add the dissolved ATTO 465 maleimide dropwise to the protein solution while gently stirring. This prevents localized high concentrations of the dye.
Protein Concentration Use a protein concentration of 1-5 mg/mL. Highly concentrated protein solutions can sometimes promote aggregation.
Dye-to-Protein Ratio Start with a lower molar excess of dye (e.g., 5-10 fold) and optimize as needed. High dye concentrations can lead to aggregation.
Reaction Buffer Use a buffer at pH 7.0-7.5, such as phosphate-buffered saline (PBS). Avoid buffers containing primary amines (e.g., Tris) if there is a possibility of side reactions with any NHS-ester contaminants.
Additives Consider the inclusion of additives to the reaction buffer to enhance solubility and prevent aggregation. See the table below for examples.
Temperature Perform the conjugation reaction at room temperature or 4°C. Lower temperatures can sometimes reduce the rate of aggregation.

Table of Potential Additives to Reduce Aggregation:

AdditiveRecommended ConcentrationMechanism of Action
DMSO or DMF5-10% (v/v)Increases the solubility of the hydrophobic dye.
Tween® 200.01-0.1% (v/v)Non-ionic detergent that can help to solubilize the dye and prevent non-specific interactions.
Glycerol5-10% (v/v)Can increase solvent viscosity and reduce the rate of aggregation.
Arginine50-100 mMCan suppress protein-protein interactions and may help in keeping the dye-conjugate soluble.

Note: The effectiveness of these additives may vary depending on the specific protein and experimental conditions. It is recommended to perform small-scale pilot experiments to determine the optimal conditions.

Experimental Protocols

Protocol 1: Preparation of ATTO 465 Maleimide Stock Solution
  • Allow the vial of lyophilized ATTO 465 maleimide to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of fresh, anhydrous DMSO or DMF to the vial to achieve a stock concentration of 1-10 mg/mL.

  • Vortex the solution for at least 30 seconds to ensure the dye is completely dissolved.

  • Store the stock solution in small aliquots at -20°C, protected from light.

Protocol 2: Thiol-Reactive Labeling of a Protein with ATTO 465 Maleimide

This protocol provides a general procedure for labeling a protein with available cysteine residues.

Materials:

  • Protein with free thiol groups (1-5 mg/mL in a suitable buffer)

  • ATTO 465 maleimide stock solution (1-10 mg/mL in anhydrous DMSO or DMF)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2

  • Quenching Reagent: 1 M β-mercaptoethanol or Dithiothreitol (DTT)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: If the protein contains disulfide bonds that need to be labeled, reduce them first using a reducing agent like TCEP or DTT. If DTT is used, it must be removed by dialysis or a desalting column before adding the maleimide dye, as it will compete for the dye.

  • Reaction Setup: In a microcentrifuge tube, add the protein solution.

  • Dye Addition: While gently vortexing the protein solution, add the desired molar excess of ATTO 465 maleimide stock solution dropwise.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Add a final concentration of 10-20 mM β-mercaptoethanol or DTT to the reaction mixture to quench any unreacted maleimide. Incubate for 15-30 minutes at room temperature.

  • Purification: Separate the labeled protein from the unreacted dye and quenching reagent using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification A ATTO 465 Maleimide Stock (Anhydrous DMSO/DMF) C Dropwise Addition Gentle Mixing A->C B Protein Solution (pH 7.0-7.5) B->C D Incubation (RT, 2h or 4°C, overnight) C->D Minimize Aggregation E Quenching (β-mercaptoethanol/DTT) D->E F Size-Exclusion Chromatography E->F G Labeled Protein F->G

Caption: Workflow for thiol-reactive labeling with ATTO 465 maleimide.

aggregation_logic cluster_factors Factors Influencing Aggregation cluster_consequences Consequences Concentration High Concentration Aggregation ATTO 465 Maleimide Aggregation Concentration->Aggregation Solvent Aqueous Solvent Solvent->Aggregation pH Non-optimal pH pH->Aggregation Temperature High Temperature Temperature->Aggregation LowEfficiency Low Labeling Efficiency Aggregation->LowEfficiency Quenching Fluorescence Quenching Aggregation->Quenching Precipitation Precipitation Aggregation->Precipitation

Caption: Factors leading to and consequences of dye aggregation.

References

ATTO 465 Maleimide Technical Support Center: Troubleshooting Fluorescence Quenching

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting fluorescence quenching issues encountered when using ATTO 465 maleimide for labeling biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is ATTO 465 maleimide and what are its primary applications?

ATTO 465 is a fluorescent label derived from acriflavine, known for its strong absorption, high fluorescence quantum yield, and good photostability.[1][2][3] The maleimide functional group allows for the covalent attachment of the dye to sulfhydryl (thiol) groups, which are commonly found in the cysteine residues of proteins.[4][5] This makes it a valuable tool for fluorescently labeling proteins, peptides, and other thiol-containing molecules for various applications, including fluorescence microscopy, single-molecule detection, and flow cytometry.

Q2: What are the optimal reaction conditions for labeling with ATTO 465 maleimide?

For efficient labeling, the reaction should be carried out in a buffer at a pH between 7.0 and 7.5, such as phosphate-buffered saline (PBS). At this pH, the thiol groups are sufficiently deprotonated to react with the maleimide, while minimizing reactions with other nucleophilic groups like amines. It is recommended to use a 1.3 to 20-fold molar excess of the dye to the thiol-containing molecule. The reaction can proceed for 2 hours at room temperature or overnight at 4°C, protected from light.

Q3: How should ATTO 465 maleimide and the resulting conjugate be stored?

The lyophilized ATTO 465 maleimide should be stored at -20°C, protected from light and moisture. Before use, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation. Stock solutions of the dye, typically prepared in anhydrous DMF or DMSO, should be prepared fresh before use as they have limited stability. The labeled conjugate should also be protected from light and can be stored at 4°C for short-term use or at -20°C for long-term storage.

Q4: What can cause the fluorescence of my ATTO 465-labeled conjugate to be quenched?

Fluorescence quenching of ATTO 465 can be caused by several factors, including:

  • High Degree of Labeling (DOL): Over-labeling can lead to self-quenching, where dye molecules in close proximity interact and reduce the overall fluorescence.

  • Environmental Effects: The local environment of the dye on the biomolecule can influence its fluorescence. Proximity to certain amino acid residues (e.g., tryptophan) or other quenchers can lead to a decrease in fluorescence intensity.

  • Aggregation: Both the free dye and the labeled conjugate can form aggregates, which often exhibit quenched fluorescence.

  • Hydrolysis of the Maleimide: The maleimide group can hydrolyze, rendering it unable to react with the thiol group. This results in a lower labeling efficiency and consequently a weaker fluorescent signal.

  • Presence of Quenchers: Contaminants in the buffer or sample, such as transition metal ions or dissolved oxygen, can act as quenchers.

  • Photobleaching: Although ATTO 465 is photostable, prolonged exposure to high-intensity light can lead to irreversible photobleaching.

Troubleshooting Guides

Issue 1: Low or no fluorescence signal after labeling.
Possible Cause Troubleshooting Step
Inefficient Labeling - Verify Thiol Availability: Ensure that the thiol groups on your biomolecule are reduced and available for reaction. Consider treating your sample with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) prior to labeling. If using DTT (dithiothreitol), ensure it is completely removed before adding the dye, as it will react with the maleimide. - Optimize Reaction pH: Confirm that the labeling buffer is within the optimal pH range of 7.0-7.5. - Use Fresh Dye Stock: Prepare the ATTO 465 maleimide stock solution in anhydrous DMF or DMSO immediately before use to avoid hydrolysis. - Increase Dye-to-Protein Ratio: Experiment with a higher molar excess of the dye.
Hydrolysis of Maleimide - Proper Storage and Handling: Store the lyophilized dye at -20°C and protect it from moisture. Allow the vial to warm to room temperature before opening. - Use Anhydrous Solvent: Prepare the dye stock solution in a high-quality, anhydrous solvent.
Purification Issues - Incomplete Removal of Unbound Dye: Ensure that all unreacted dye is removed after the labeling reaction, as it can contribute to background signal and interfere with accurate quantification. Gel filtration (e.g., Sephadex G-25) is a recommended method.
Issue 2: The degree of labeling (DOL) is acceptable, but the fluorescence is weak.
Possible Cause Troubleshooting Step
Self-Quenching due to High DOL - Optimize DOL: Aim for a lower DOL by reducing the dye-to-protein molar ratio during the labeling reaction. A DOL of 2-5 is often a good starting point for antibodies.
Environmental Quenching - Buffer Composition: Analyze the components of your final buffer. Certain substances can act as quenchers. If possible, test the fluorescence of the conjugate in different buffers. - Conformational Changes: Consider if the labeling process or the experimental conditions might have induced a conformational change in the biomolecule, bringing the dye into a quenching environment.
Aggregation - Check for Precipitates: Visually inspect the sample for any signs of precipitation. - Dilute the Sample: High concentrations can promote aggregation. Try measuring the fluorescence at a lower concentration. - Modify Buffer Conditions: Changes in pH or ionic strength can sometimes reduce aggregation.

Quantitative Data

Table 1: Optical Properties of ATTO 465

PropertyValueReference
Absorption Maximum (λabs) 453 nm
Molar Extinction Coefficient (εmax) 7.5 x 10⁴ M⁻¹ cm⁻¹
Emission Maximum (λfl) 506 nm / 508 nm
Fluorescence Quantum Yield (ηfl) 75%
Fluorescence Lifetime (τfl) 5.0 ns
Correction Factor (CF₂₆₀) 1.09
Correction Factor (CF₂₈₀) 0.48

Experimental Protocols

Protocol 1: Standard Labeling of a Protein with ATTO 465 Maleimide
  • Prepare the Protein Solution: Dissolve the protein in a suitable amine-free buffer (e.g., PBS) at a pH of 7.0-7.5 to a concentration of 1-5 mg/mL. If the protein contains disulfide bonds that need to be reduced to generate free thiols, incubate with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the ATTO 465 maleimide in anhydrous DMSO or DMF to a concentration of 10-20 mM. Protect the solution from light.

  • Perform the Labeling Reaction: While gently stirring, add the dye stock solution to the protein solution to achieve a 10-20 molar excess of the dye. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purify the Conjugate: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer (e.g., PBS). The first colored fraction to elute is the labeled protein.

Protocol 2: Determination of the Degree of Labeling (DOL)
  • Measure Absorbance: Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorption maximum of ATTO 465 (approximately 453 nm, A_max).

  • Calculate Protein Concentration:

    • Correct the A₂₈₀ for the absorbance of the dye at 280 nm: A_prot = A₂₈₀ - (A_max * CF₂₈₀)

    • Calculate the protein concentration using its molar extinction coefficient (ε_prot): Protein Concentration (M) = A_prot / ε_prot

  • Calculate Dye Concentration:

    • Dye Concentration (M) = A_max / ε_max (where ε_max for ATTO 465 is 75,000 M⁻¹ cm⁻¹)

  • Calculate DOL:

    • DOL = Dye Concentration / Protein Concentration

Note: This calculation assumes that the extinction coefficient of the dye does not change upon conjugation. Dye aggregation can lead to an underestimation of the DOL.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis protein_prep Prepare Protein Solution (pH 7.0-7.5) reaction Incubate Dye and Protein (2h RT or O/N 4°C, dark) protein_prep->reaction dye_prep Prepare Fresh ATTO 465 Maleimide Stock dye_prep->reaction purification Purify Conjugate (e.g., Gel Filtration) reaction->purification analysis Analyze Conjugate (Spectroscopy, DOL) purification->analysis

Caption: Experimental workflow for labeling proteins with ATTO 465 maleimide.

troubleshooting_quenching cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Fluorescence Quenching Observed high_dol High Degree of Labeling (Self-Quenching) start->high_dol environment Local Environment (e.g., Amino Acid Proximity) start->environment aggregation Dye/Conjugate Aggregation start->aggregation hydrolysis Maleimide Hydrolysis start->hydrolysis contaminants Buffer Contaminants (Quenchers) start->contaminants optimize_dol Optimize Labeling Ratio high_dol->optimize_dol change_buffer Change Buffer Conditions environment->change_buffer aggregation->change_buffer check_storage Verify Dye Storage & Freshness hydrolysis->check_storage purify_sample Ensure Sample Purity contaminants->purify_sample

Caption: Troubleshooting logic for ATTO 465 maleimide fluorescence quenching.

References

Minimizing Photobleaching of ATTO 465 Conjugates: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the photobleaching of ATTO 465 conjugates in fluorescence microscopy applications. Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to help you optimize your imaging experiments and obtain high-quality, reproducible data.

Frequently Asked Questions (FAQs)

Q1: My ATTO 465 signal is fading rapidly during image acquisition. What is happening?

A1: You are likely observing photobleaching, a process where the fluorescent dye permanently loses its ability to fluoresce due to photo-induced damage. While ATTO 465 is known for its high photostability compared to some other dyes, it can still photobleach under intense or prolonged illumination.[1][2]

Q2: What are the primary factors that influence the photobleaching of ATTO 465 conjugates?

A2: Several factors contribute to photobleaching:

  • Illumination Intensity: Higher light intensity from lasers or lamps accelerates photobleaching.

  • Exposure Time: Longer exposure to excitation light increases the cumulative photodamage.

  • Excitation Wavelength: While ATTO 465 is efficiently excited in the 420-465 nm range, using a wavelength at the edge of the excitation spectrum with higher power might increase phototoxicity.[1]

  • Oxygen Concentration: The presence of molecular oxygen can lead to the formation of reactive oxygen species (ROS) that chemically damage the fluorophore.

  • Local Environment: The chemical environment surrounding the dye, including the mounting medium and the presence of oxidizing or reducing agents, can significantly impact its photostability.[3]

Q3: How can I minimize photobleaching of my ATTO 465-labeled sample?

A3: You can employ several strategies to reduce photobleaching:

  • Reduce Illumination Intensity: Use the lowest laser power or lamp intensity necessary to obtain a good signal-to-noise ratio. Neutral density filters can be used to attenuate the excitation light.

  • Minimize Exposure Time: Keep the shutter closed when not acquiring images and use the shortest possible exposure time for your detector.

  • Use Antifade Reagents: Incorporate commercially available or self-made antifade mounting media. These reagents work by scavenging reactive oxygen species.

  • Optimize Imaging Conditions: Choose appropriate imaging buffers and ensure the pH is optimal for both your sample and the dye.

Q4: Which antifade mounting medium should I use for ATTO 465?

A4: The choice of antifade reagent can significantly impact the photostability of your sample. While direct comparative data for ATTO 465 with all common antifades is limited, here are some general considerations:

  • PPD (p-Phenylenediamine): A very effective antifade agent, but it can react with cyanine dyes and may not be the best choice for multiplex imaging with such dyes.

  • n-Propyl Gallate (NPG): A commonly used antifade that is less toxic than PPD but can be difficult to dissolve.

  • DABCO (1,4-diazabicyclo[2.2.2]octane): Less effective than PPD but also less toxic.

  • Commercial Mountants: Products like ProLong™ Gold and VECTASHIELD® are widely used and have been shown to be effective for a variety of fluorophores. However, their performance with specific dyes can vary. It is recommended to test a few different options for your specific application.

Q5: My ATTO 465 signal is still weak even after taking steps to minimize photobleaching. What else could be the problem?

A5: If you are experiencing a dim signal, consider the following troubleshooting steps:

  • Check your filter sets: Ensure that your microscope's excitation and emission filters are appropriate for ATTO 465 (Excitation max: ~453 nm, Emission max: ~509 nm).[4]

  • Verify antibody conjugation: If you are using an antibody conjugate, ensure that the labeling reaction was successful and that the degree of labeling is appropriate.

  • Optimize your staining protocol: Ensure that the antibody concentrations and incubation times are optimized for your target.

  • Check for dye aggregation: In some cases, high concentrations of the dye can lead to aggregation, which can quench the fluorescence.

Quantitative Data

Table 1: Relative Photostability of ATTO 465 and a Derivative

FluorophoreRelative Photobleaching Rate
YoPro-1Fastest
ATTO 465 (free carboxylic acid)Intermediate
ATTO 465-pSlowest

Data summarized from a study comparing the bleaching kinetics under continuous 486 nm laser excitation. This suggests that modifications to the ATTO 465 core structure can enhance photostability.

Experimental Protocols

Protocol 1: General Immunofluorescence Staining with ATTO 465-Conjugated Secondary Antibodies

This protocol provides a general workflow for immunofluorescent staining of adherent cells.

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody

  • ATTO 465-conjugated secondary antibody

  • Antifade mounting medium

  • Microscope slides

Procedure:

  • Cell Fixation:

    • Wash cells twice with PBS.

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate cells with 1% BSA in PBS for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in blocking buffer.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.

    • Wash cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the ATTO 465-conjugated secondary antibody in blocking buffer. Protect from light.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.

    • Wash cells three times with PBS for 5 minutes each in the dark.

  • Mounting:

    • Mount the coverslip onto a microscope slide with a drop of antifade mounting medium.

    • Seal the edges of the coverslip with nail polish to prevent drying and store at 4°C in the dark until imaging.

Protocol 2: Antibody Conjugation with ATTO 465 NHS Ester

This protocol outlines the general procedure for labeling antibodies with ATTO 465 NHS ester.

Materials:

  • Antibody (in an amine-free buffer, e.g., PBS)

  • ATTO 465 NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Sodium bicarbonate buffer (0.1 M, pH 8.3)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Antibody:

    • Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH 8.3) to a concentration of 2-5 mg/mL. The antibody solution must be free of amine-containing substances like Tris or glycine.

  • Prepare the Dye Solution:

    • Immediately before use, dissolve the ATTO 465 NHS ester in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.

  • Conjugation Reaction:

    • Add a 5- to 10-fold molar excess of the reactive dye to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS. The first colored band to elute is the conjugated antibody.

  • Storage:

    • Store the purified antibody conjugate at 4°C, protected from light. For long-term storage, add a preservative like sodium azide or aliquot and freeze at -20°C or -80°C.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_staining Immunostaining cluster_imaging Imaging cell_culture Cell Culture fixation Fixation cell_culture->fixation permeabilization Permeabilization fixation->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab ATTO 465 Secondary Antibody Incubation primary_ab->secondary_ab mounting Mounting with Antifade Reagent secondary_ab->mounting image_acquisition Image Acquisition mounting->image_acquisition

Caption: Workflow for immunofluorescence staining with ATTO 465 conjugates.

troubleshooting_photobleaching cluster_causes Potential Causes cluster_solutions Solutions issue Rapid Signal Fading (Photobleaching) high_intensity High Illumination Intensity issue->high_intensity long_exposure Long Exposure Time issue->long_exposure oxygen Presence of Oxygen (ROS) issue->oxygen no_antifade Inadequate/No Antifade issue->no_antifade reduce_intensity Decrease Laser Power high_intensity->reduce_intensity reduce_exposure Use Shorter Exposure long_exposure->reduce_exposure use_antifade Use Antifade Mountant oxygen->use_antifade no_antifade->use_antifade optimize_settings Optimize Imaging Settings reduce_intensity->optimize_settings reduce_exposure->optimize_settings

Caption: Troubleshooting logic for photobleaching of ATTO 465.

signaling_pathway_placeholder A Excitation Photon (e.g., 453 nm) B ATTO 465 (Ground State) A->B C ATTO 465 (Excited Singlet State) B->C I Photobleached ATTO 465 (Non-fluorescent) D Fluorescence Emission (~509 nm) C->D E Intersystem Crossing C->E F ATTO 465 (Excited Triplet State) E->F G Reaction with O2 F->G H Reactive Oxygen Species (ROS) G->H H->I J Antifade Reagent H->J

References

Technical Support Center: Purification of ATTO 465 Maleimide Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unconjugated ATTO 465 maleimide from their protein samples after labeling.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unconjugated ATTO 465 maleimide after labeling my protein?

A1: The removal of unconjugated ATTO 465 maleimide is a critical step for several reasons.[1] Failure to remove the excess free dye can lead to inaccurate calculations of the degree of labeling (DOL), resulting in misleading interpretations of experimental results. Furthermore, the presence of unconjugated dye can cause high background fluorescence in imaging applications and interfere with downstream assays, compromising the quality and reliability of your data.

Q2: What are the common methods to remove unconjugated ATTO 465 maleimide?

A2: The most common and effective methods for removing unconjugated dyes from labeled proteins are based on size differences between the protein-dye conjugate and the small, free dye molecule. These methods include:

  • Size Exclusion Chromatography (SEC) / Gel Filtration: This technique separates molecules based on their size as they pass through a column packed with a porous resin.[2] Larger molecules, like the labeled protein, elute first, while smaller molecules, like the free dye, are retained and elute later.[2]

  • Dialysis: This method involves the use of a semi-permeable membrane with a specific molecular weight cut-off (MWCO) that allows small molecules like the unconjugated dye to pass through into a larger volume of buffer (the dialysate), while retaining the larger labeled protein.[3]

  • Tangential Flow Filtration (TFF): TFF is a rapid and efficient method for separating and purifying biomolecules.[4] The sample solution flows parallel to a membrane, and the pressure difference drives smaller molecules, such as unconjugated dye and buffer salts, through the membrane, while the larger labeled protein is retained.

Q3: How do I choose the best purification method for my experiment?

A3: The choice of purification method depends on several factors, including the sample volume, the desired purity, the time constraints, and the available equipment. The following table provides a general guideline:

MethodBest Suited ForKey Advantages
Size Exclusion Chromatography (SEC) Small to medium sample volumes; high-resolution separation.High purity of the final conjugate; relatively fast for small samples.
Dialysis Larger sample volumes where time is not a critical factor.Simple setup; minimal sample handling.
Tangential Flow Filtration (TFF) Large sample volumes; applications requiring speed and scalability.Fast and efficient; can concentrate and diafilter in the same system.

Troubleshooting Guides

This section addresses specific issues that may arise during the removal of unconjugated ATTO 465 maleimide.

Size Exclusion Chromatography (SEC) Troubleshooting
ProblemPossible Cause(s)Recommended Solution(s)
Low protein recovery - Protein is sticking to the column resin.- Protein has precipitated on the column.- Increase the salt concentration of the buffer to 300 mM to minimize hydrophobic interactions.- Ensure the sample is filtered (0.22 or 0.45 µm) before loading to remove any precipitates.- For some proteins, adding a small percentage of an organic solvent (e.g., 5% isopropanol) to the buffer can improve recovery.
Incomplete removal of unconjugated dye - The column is overloaded.- The flow rate is too fast.- Ensure the sample volume does not exceed the column's recommended capacity.- Reduce the flow rate to allow for better separation between the labeled protein and the free dye.- Consider running the collected protein fraction through a second SEC column.
Broad or tailing peaks - The column is not packed properly.- There are interactions between the sample and the column matrix.- Repack the column according to the manufacturer's instructions.- Adjust the buffer composition (e.g., pH, ionic strength) to minimize non-specific interactions.
Dialysis Troubleshooting
ProblemPossible Cause(s)Recommended Solution(s)
Low protein recovery - The MWCO of the dialysis membrane is too large.- The protein is binding to the dialysis membrane.- The sample was lost during handling.- Ensure the MWCO of the membrane is at least 2-fold smaller than the molecular weight of your protein. A 5K MWCO device is appropriate for a protein >10 kDa.- For dilute protein samples (<0.1 mg/mL), consider adding a carrier protein like BSA to prevent non-specific binding.- Handle the dialysis tubing or cassette carefully to avoid leaks and sample loss.
Incomplete removal of unconjugated dye - The dialysis time is too short.- The volume of the dialysis buffer is insufficient.- The dye has precipitated.- Increase the dialysis time and the number of buffer changes. A typical procedure involves three buffer changes over several hours or overnight.- Use a large volume of dialysis buffer, at least 200-500 times the sample volume.- For non-sulfonated dyes that may have poor aqueous solubility, gel filtration is a more suitable purification method than dialysis.
Sample dilution - Water is moving into the dialysis bag due to osmotic pressure.- If sample concentration is critical, consider using a concentration step after dialysis, such as centrifugal ultrafiltration.
Tangential Flow Filtration (TFF) Troubleshooting
ProblemPossible Cause(s)Recommended Solution(s)
Low protein recovery - The protein is binding to the membrane.- The operating parameters are not optimized.- Select a membrane with low protein binding characteristics, such as regenerated cellulose.- Optimize the transmembrane pressure (TMP) and cross-flow rate to minimize protein aggregation and fouling.- Ensure proper recovery of the retentate from the system after processing.
Incomplete removal of unconjugated dye - The number of diavolumes is insufficient.- Increase the number of diavolumes during the diafiltration step. Typically, 5-7 diavolumes are sufficient to reduce the concentration of small molecules by >99%.
Membrane fouling - The TMP is too high.- The cross-flow rate is too low.- Operate at a lower TMP to reduce the compaction of the gel layer on the membrane surface.- Increase the cross-flow rate to enhance the sweeping action that removes retained molecules from the membrane surface.

Quantitative Data Summary

The following tables summarize the expected performance of each purification method. Note that actual results may vary depending on the specific protein, buffer conditions, and experimental setup.

Table 1: Comparison of Purification Methods for Removing Unconjugated Dye

ParameterSize Exclusion Chromatography (SEC)DialysisTangential Flow Filtration (TFF)
Typical Protein Recovery >90%>90%Up to 99%
Dye Removal Efficiency HighHighHigh (>99%)
Processing Time Fast (for small volumes)Slow (hours to overnight)Very Fast
Scalability LimitedGoodExcellent
Sample Dilution MinimalCan be significantMinimal (can also concentrate)

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) using a Sephadex G-25 Column

This protocol is suitable for the rapid removal of unconjugated ATTO 465 maleimide from small to medium-sized protein samples.

Materials:

  • Labeled protein solution

  • Sephadex G-25 resin (or a pre-packed spin column)

  • Equilibration/elution buffer (e.g., PBS, pH 7.4)

  • Chromatography column or spin column collection tubes

  • Centrifuge (for spin columns)

Procedure:

  • Prepare the SEC column:

    • If using loose resin, pack the column according to the manufacturer's instructions.

    • Equilibrate the column with at least 5 column volumes of the desired buffer.

  • Apply the sample:

    • Carefully load the labeled protein solution onto the top of the resin bed.

  • Elute the protein:

    • Begin eluting with the equilibration buffer.

    • The larger, labeled protein will travel faster through the column and elute first. The smaller, unconjugated dye will be retained and elute later.

  • Collect fractions:

    • Collect fractions and monitor the absorbance at 280 nm (for protein) and 453 nm (for ATTO 465).

    • Pool the fractions containing the purified labeled protein.

SEC_Workflow cluster_prep Column Preparation cluster_sep Separation cluster_collect Collection Pack Pack Sephadex G-25 Resin Equilibrate Equilibrate with Buffer Pack->Equilibrate Load Load Labeled Protein Sample Equilibrate->Load Elute Elute with Buffer Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (A280/A453) Collect->Analyze Pool Pool Purified Fractions Analyze->Pool Dialysis_Workflow cluster_prep Preparation cluster_dialysis Dialysis cluster_recovery Recovery Prepare_Membrane Prepare Dialysis Membrane Load_Sample Load Sample into Membrane Prepare_Membrane->Load_Sample Dialyze Dialyze against Buffer Load_Sample->Dialyze Change_Buffer1 Change Buffer (1st) Dialyze->Change_Buffer1 Change_Buffer2 Change Buffer (2nd) Change_Buffer1->Change_Buffer2 Change_Buffer3 Change Buffer (3rd) Change_Buffer2->Change_Buffer3 Recover Recover Purified Protein Change_Buffer3->Recover TFF_Workflow cluster_setup System Setup cluster_process Processing cluster_recovery Recovery Setup Assemble TFF System Equilibrate Equilibrate with Buffer Setup->Equilibrate Load Load Labeled Protein Equilibrate->Load Concentrate1 Initial Concentration (Optional) Load->Concentrate1 Diafilter Diafiltration (5-7 volumes) Concentrate1->Diafilter Concentrate2 Final Concentration Diafilter->Concentrate2 Recover Recover Purified Protein Concentrate2->Recover

References

ATTO 465 Maleimide Reactions: A Technical Support Guide on Buffer Selection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the critical role of buffer choice in experiments involving ATTO 465 maleimide. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to navigate potential challenges and optimize your conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting ATTO 465 maleimide with a thiol-containing molecule?

The optimal pH range for the maleimide-thiol conjugation reaction is between 7.0 and 7.5.[1][2][3][4] Within this range, the thiol group is sufficiently deprotonated to its more reactive thiolate form, while the maleimide group remains stable.[1]

Q2: Which buffers are recommended for the ATTO 465 maleimide reaction?

Phosphate-buffered saline (PBS), HEPES, and MOPS are commonly recommended buffers for maleimide conjugation reactions. It is crucial to use buffers that do not contain primary or secondary amines, or thiols, as these will compete with the target molecule for reaction with the maleimide.

Q3: What are the consequences of using a buffer with a pH outside the optimal range?

  • Below pH 7.0: The reaction rate will be significantly slower because the concentration of the reactive thiolate anion is reduced.

  • Above pH 7.5: The maleimide group becomes increasingly susceptible to hydrolysis, rendering it inactive. Additionally, at higher pH, there is an increased risk of a side reaction with primary amines, such as the ε-amino group of lysine residues in proteins.

Q4: Can I use Tris buffer for my ATTO 465 maleimide conjugation?

While Tris contains a primary amine, it can be used under specific conditions. If using Tris buffer, it is advisable to use a concentration of 10-100 mM and maintain the pH strictly between 7.0 and 7.5. However, to avoid any potential for competing reactions, non-amine-containing buffers like PBS or HEPES are generally preferred.

Q5: How does the choice of buffer impact the stability of the ATTO 465 maleimide dye itself?

The primary factor affecting the stability of the ATTO 465 maleimide in an aqueous buffer is hydrolysis, which is accelerated at a higher pH. To ensure the reactivity of the dye, it is recommended to prepare the dye solution in an anhydrous solvent like DMSO or DMF and add it to the reaction buffer immediately before starting the conjugation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no labeling with ATTO 465 maleimide Incorrect buffer pH: The pH of the reaction buffer is outside the optimal 7.0-7.5 range.Verify the pH of your buffer and adjust it to within the 7.0-7.5 range.
Presence of competing nucleophiles: The buffer contains primary amines (e.g., Tris at high concentration or wrong pH) or thiols (e.g., DTT).Use a non-amine, non-thiol buffer like PBS or HEPES. If a reducing agent is necessary, use a non-thiol reducing agent like TCEP, or ensure complete removal of thiol-containing reducing agents like DTT before adding the maleimide dye.
Hydrolysis of ATTO 465 maleimide: The dye was pre-dissolved in aqueous buffer and stored, or the reaction was performed at a pH > 7.5.Prepare a fresh stock solution of ATTO 465 maleimide in anhydrous DMSO or DMF immediately before use and add it to the reaction mixture.
Inconsistent labeling results Buffer variability: Inconsistent preparation of the buffer leading to pH variations between experiments.Prepare a large batch of buffer and validate the pH before each use.
Oxidation of thiols: The thiol groups on the target molecule have been oxidized to disulfides, which are unreactive with maleimides.Degas the buffer to remove oxygen. Consider adding a non-thiol reducing agent like TCEP to the protein solution prior to labeling.
Precipitation of the dye or protein during the reaction Solvent incompatibility: The concentration of the organic solvent (from the dye stock solution) is too high in the final reaction mixture.Ensure the final concentration of DMSO or DMF in the reaction mixture does not exceed 10%.
Protein instability: The chosen buffer is not optimal for maintaining the stability of the target protein.If protein precipitation is observed, screen different recommended buffers (PBS, HEPES) to find one that maintains protein solubility and stability.

Buffer Selection and its Impact on Reaction Parameters

Buffer Component pH Range Impact on ATTO 465 Maleimide Reaction Recommendation
Phosphate (e.g., PBS) 6.0 - 8.0Generally a good choice, provides good buffering capacity in the optimal pH range.Recommended for reactions at pH 7.0-7.5.
HEPES 6.8 - 8.2A non-amine, non-thiol buffer that is an excellent choice for maleimide conjugations.Highly Recommended for reactions at pH 7.0-7.5.
MOPS 6.5 - 7.9Another suitable non-amine buffer.Recommended for reactions at pH 7.0-7.5.
Tris 7.5 - 9.0Contains a primary amine that can compete with the thiol reaction, especially at pH > 7.5.Use with caution. If necessary, use at a low concentration (10-50 mM) and maintain the pH strictly between 7.0-7.5.
Thiol-containing reagents (e.g., DTT, β-mercaptoethanol) N/AReacts with the maleimide, consuming the dye and preventing labeling of the target molecule.Avoid in the final reaction buffer. If used for disulfide reduction, it must be completely removed before adding ATTO 465 maleimide.

Experimental Protocol: General Procedure for Labeling a Protein with ATTO 465 Maleimide

This protocol provides a general workflow. Optimal conditions may vary depending on the specific protein and should be determined empirically.

1. Preparation of the Protein

  • Dissolve the thiol-containing protein in a degassed reaction buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5.

  • If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat the protein with a 10- to 20-fold molar excess of a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine) for 30-60 minutes at room temperature.

2. Preparation of ATTO 465 Maleimide Stock Solution

  • Allow the vial of ATTO 465 maleimide to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a 10 mM stock solution of ATTO 465 maleimide in anhydrous, amine-free DMSO or DMF. This solution should be prepared fresh immediately before use.

3. Conjugation Reaction

  • Add the ATTO 465 maleimide stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the dye over the protein.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

4. Quenching the Reaction (Optional)

  • To stop the reaction, a small molecule thiol such as L-cysteine or β-mercaptoethanol can be added to a final concentration of 10-20 mM to react with any excess ATTO 465 maleimide.

5. Purification of the Conjugate

  • Separate the labeled protein from unreacted dye and other reaction components using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.

Visualizing the Workflow and Chemistry

ATTO465_Maleimide_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Protein_Prep Prepare Protein in Thiol-Free Buffer (pH 7.0-7.5) Conjugation Mix Protein and Dye (10-20x Molar Excess of Dye) Protein_Prep->Conjugation Dye_Prep Prepare Fresh ATTO 465 Maleimide in DMSO/DMF Dye_Prep->Conjugation Incubation Incubate (2h RT or O/N 4°C) Protect from Light Conjugation->Incubation Quench Quench (Optional) with L-Cysteine Incubation->Quench Purify Purify Conjugate (e.g., Size-Exclusion) Quench->Purify Final_Product Labeled Protein Conjugate Purify->Final_Product

Caption: Experimental workflow for labeling a protein with ATTO 465 maleimide.

Caption: Thiol-maleimide conjugation reaction forming a stable thioether bond.

Buffer_Choice_Logic Start Start: Choose a Buffer pH_Check Is the pH 7.0 - 7.5? Start->pH_Check Amine_Check Does it contain primary/secondary amines? pH_Check->Amine_Check Yes Suboptimal Suboptimal Buffer (Risk of side reactions or slow reaction rate) pH_Check->Suboptimal No Thiol_Check Does it contain thiols? Amine_Check->Thiol_Check No Amine_Check->Suboptimal Yes Optimal Optimal Buffer (e.g., PBS, HEPES) Thiol_Check->Optimal No Thiol_Check->Suboptimal Yes

References

ATTO 465 Maleimide: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of ATTO 465 maleimide stock solutions. It includes detailed troubleshooting advice and frequently asked questions to ensure successful bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized ATTO 465 maleimide powder?

A1: Upon receipt, the lyophilized powder should be stored at or below -20°C and protected from light and moisture.[1][2][3][4] When stored correctly, the product is stable for at least three years.[1] Before opening the vial, it is crucial to allow it to equilibrate to room temperature to prevent moisture condensation.

Q2: What is the recommended solvent for preparing ATTO 465 maleimide stock solutions?

A2: High-quality, anhydrous, and amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are the recommended solvents for reconstituting ATTO 465 maleimide.

Q3: How should I prepare the stock solution?

A3: It is strongly recommended to prepare the dye stock solution immediately before starting the labeling reaction. Dissolve 1.0 mg of the dye-maleimide in 50–200 µl of anhydrous, amine-free DMF or DMSO. For specific applications, a 10–20 mM stock solution may be prepared.

Q4: Can I store the ATTO 465 maleimide stock solution for later use?

A4: While stock solutions can be stored at -20°C, protected from light, this is generally not recommended. The maleimide group is susceptible to hydrolysis in the presence of moisture, which can be difficult to avoid in a solution in continuous use. Nucleophilic impurities in the solvent can also react with the maleimide, reducing its coupling efficiency. For best results, always use a freshly prepared stock solution.

Q5: What is the optimal pH for the labeling reaction with ATTO 465 maleimide?

A5: The optimal pH for the reaction between maleimides and thiol groups is between 7.0 and 7.5. At this pH, the thiol group is sufficiently deprotonated to react with the maleimide, while minimizing reactions with other nucleophilic groups like amines.

Quantitative Data Summary

ParameterRecommendationSource(s)
Storage Temperature (Lyophilized) ≤ -20°C
Shelf-Life (Lyophilized) ≥ 3 years
Recommended Solvents Anhydrous, amine-free DMF or DMSO
Stock Solution Concentration 1 mg in 50-200 µl or 10-20 mM
Stock Solution Storage -20°C, protected from light (freshly prepared is best)
Labeling Reaction pH 7.0 - 7.5
Molar Excess of Dye 1.3 to 20-fold over the protein/thiol
Reaction Time 2 hours at room temperature or overnight at 4°C

Experimental Protocols

Preparation of ATTO 465 Maleimide Stock Solution
  • Allow the vial of lyophilized ATTO 465 maleimide to warm to room temperature before opening.

  • Add the appropriate volume of anhydrous, amine-free DMF or DMSO to achieve the desired concentration (e.g., dissolve 1 mg in 50-200 µl).

  • Vortex briefly to ensure the dye is fully dissolved.

  • Protect the stock solution from light by wrapping the vial in aluminum foil.

  • Proceed immediately to the labeling reaction.

General Protein Labeling Protocol
  • Dissolve the protein containing free thiol groups at a concentration of 1-5 mg/mL in a suitable reaction buffer (e.g., PBS, pH 7.4). The buffer should be free of any thiol-containing compounds.

  • If the protein contains disulfide bonds that need to be labeled, they must first be reduced using a reagent like TCEP or DTT. If DTT is used, it must be removed by dialysis or gel filtration before adding the dye, as it will react with the maleimide.

  • Add the freshly prepared ATTO 465 maleimide stock solution to the protein solution to achieve a 1.3 to 20-fold molar excess of the dye.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • After the incubation, the unreacted dye can be removed by gel filtration using a Sephadex G-25 column or by extensive dialysis.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low Labeling Efficiency Hydrolysis of Maleimide: The reactive maleimide group has been hydrolyzed due to moisture.Always use anhydrous solvents and prepare the stock solution immediately before use. Avoid repeated opening and closing of the stock solution vial.
Oxidation of Thiols: Free sulfhydryl groups on the protein have oxidized to form disulfide bonds.If the protein has been treated with a reducing agent, ensure all subsequent buffers are deoxygenated and consider performing the reaction under an inert atmosphere.
Presence of Nucleophiles: The reaction buffer or solvent contains nucleophilic impurities (e.g., Tris, free amines, thiols) that compete with the protein's thiol groups for the dye.Use high-purity, amine-free solvents and buffers. Avoid buffers containing Tris or other primary amines.
Incorrect pH: The reaction pH is outside the optimal range of 7.0-7.5.Ensure the reaction buffer is at the correct pH to facilitate the specific reaction between the maleimide and thiol groups.
Dye Precipitation Low Solubility: The dye has precipitated out of the reaction mixture.Ensure the final concentration of the organic solvent (from the dye stock) in the aqueous reaction buffer is not too high. If necessary, adjust the protein concentration or the volume of the dye stock solution added.
Non-specific Labeling Reaction with other nucleophiles: At pH values above 7.5, the maleimide group can start to react with other nucleophilic groups, such as amines.Maintain the reaction pH within the recommended range of 7.0-7.5.

Visual Workflow and Logic Diagrams

experimental_workflow cluster_prep Stock Solution Preparation cluster_labeling Labeling Reaction cluster_purification Purification start Start: Lyophilized ATTO 465 Maleimide warm Equilibrate to Room Temperature start->warm dissolve Dissolve in Anhydrous DMF/DMSO warm->dissolve protect Protect from Light dissolve->protect add_dye Add Fresh Dye Stock Solution protect->add_dye prep_protein Prepare Protein in Thiol-Free Buffer (pH 7.0-7.5) prep_protein->add_dye incubate Incubate (2h RT or O/N 4°C) add_dye->incubate purify Purify via Gel Filtration (Sephadex G-25) incubate->purify end End: Labeled Protein purify->end

Caption: Experimental workflow for preparing and using ATTO 465 maleimide stock solutions.

troubleshooting_guide start Low Labeling Efficiency? cause1 Was the dye stock solution freshly prepared? start->cause1 Yes cause2 Is the reaction buffer pH between 7.0 and 7.5? cause1->cause2 Yes solution1 Solution: Prepare a fresh stock solution with anhydrous solvent. cause1->solution1 No cause3 Does the buffer contain nucleophiles (e.g., Tris, thiols)? cause2->cause3 Yes solution2 Solution: Adjust buffer pH to the optimal range. cause2->solution2 No cause4 Were protein thiols properly reduced and protected? cause3->cause4 Yes solution3 Solution: Use a non-nucleophilic buffer like PBS or HEPES. cause3->solution3 No solution4 Solution: Ensure complete reduction and handle under inert atmosphere if necessary. cause4->solution4 No end end cause4->end Yes (Consult further documentation)

Caption: Troubleshooting logic for low labeling efficiency with ATTO 465 maleimide.

References

Validation & Comparative

A Head-to-Head Comparison: ATTO 465 Maleimide vs. DyLight 488 Maleimide for Thiol-Reactive Labeling

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioconjugation, the specific and efficient labeling of proteins and other biomolecules is paramount for a multitude of applications, from fluorescence microscopy to drug development. Maleimide-functionalized fluorescent dyes are a cornerstone of this field, reacting selectively with free thiol groups found on cysteine residues. This guide provides a detailed comparison of two popular green-emitting fluorescent dyes, ATTO 465 maleimide and DyLight 488 maleimide, to assist researchers in selecting the optimal reagent for their experimental needs.

This comparison delves into the key photophysical properties, chemical reactivity, and procedural considerations for each dye, supported by data from manufacturers and relevant literature.

Photophysical and Chemical Properties: A Quantitative Overview

The selection of a fluorescent probe is often dictated by its spectral characteristics and labeling efficiency. The following table summarizes the key quantitative data for ATTO 465 maleimide and DyLight 488 maleimide.

PropertyATTO 465 MaleimideDyLight 488 Maleimide
Excitation Maximum (λex) 453 nm[1][2]493 nm[3][4]
Emission Maximum (λem) 506 nm[1]518 nm
Molar Extinction Coefficient (ε) 75,000 cm⁻¹M⁻¹~70,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (ηfl) 75%Not explicitly stated for the maleimide conjugate, but the dye series is known for high fluorescence intensity.
Molecular Weight (MW) 518 g/mol ~1011 g/mol
Solubility Good water solubilityWater-soluble
Reactivity Reacts with thiol groups at pH 7.0-7.5.Reacts with thiol groups at pH 6.5-7.5.
Photostability High photostability.High photostability.

Key Distinctions and Experimental Considerations

ATTO 465 Maleimide: ATTO 465 is characterized by a significant Stokes shift (the difference between the excitation and emission maxima), which is advantageous in reducing spectral crosstalk and improving signal-to-noise ratios. Its excitation maximum at 453 nm makes it suitable for excitation with common light sources such as mercury arc lamps. The dye is noted for its high fluorescence quantum yield and photostability.

DyLight 488 Maleimide: DyLight 488 is spectrally similar to the widely used Alexa Fluor 488 and FITC, making it a convenient alternative in established experimental setups. Its excitation maximum at 493 nm aligns well with the popular 488 nm laser line. The DyLight series of dyes is recognized for high fluorescence intensity and photostability across a broad pH range (pH 4-9). The water solubility of DyLight dyes facilitates a high dye-to-protein ratio without causing precipitation.

Experimental Protocols

The following is a generalized protocol for labeling proteins with maleimide-functionalized dyes. Optimization may be required for specific proteins and applications.

Protein Preparation and Reduction of Disulfide Bonds
  • Prepare Protein Solution: Dissolve the protein to be labeled in a degassed, thiol-free buffer at a pH of 7.0-7.5 (e.g., PBS, HEPES, or Tris). A typical protein concentration is 1-10 mg/mL.

  • Reduce Disulfide Bonds (Optional but Recommended): If the protein contains disulfide bonds that need to be reduced to expose free thiol groups, add a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) at a 10-100 fold molar excess. Incubate for 20-30 minutes at room temperature. TCEP is often preferred as it does not need to be removed before adding the maleimide dye.

Dye Preparation and Labeling Reaction
  • Prepare Dye Stock Solution: Immediately before use, dissolve the maleimide dye in an anhydrous, amine-free solvent such as DMSO or DMF to a concentration of 1-10 mM.

  • Labeling Reaction: Add the dye stock solution to the protein solution to achieve a dye-to-protein molar ratio of 10-20:1. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

Purification and Determination of Degree of Labeling
  • Purification: Separate the labeled protein from the unreacted dye using methods such as gel filtration (e.g., Sephadex column), dialysis, or chromatography (HPLC, FPLC).

  • Calculate Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per protein, can be determined spectrophotometrically. Measure the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (A_max). A correction factor (CF) is used to account for the dye's absorbance at 280 nm. The corrected protein absorbance (A_280c) is calculated as: A_280c = A_280 - (A_max × CF)

Visualizing the Process

To further clarify the experimental workflow and the underlying chemical reaction, the following diagrams are provided.

Thiol_Maleimide_Reaction cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Protein_SH Protein with Thiol Group (-SH) Labeled_Protein Fluorescently Labeled Protein (Stable Thioether Bond) Protein_SH->Labeled_Protein Forms covalent bond Dye_Maleimide Fluorescent Dye-Maleimide Dye_Maleimide->Labeled_Protein Conditions pH 6.5 - 7.5

Caption: Chemical reaction between a protein's thiol group and a maleimide-functionalized dye.

Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Analysis A Prepare Protein Solution (pH 7.0-7.5) B Reduce Disulfide Bonds (e.g., with TCEP) A->B Optional D Mix Protein and Dye (Incubate) B->D C Prepare Dye Stock Solution (DMSO or DMF) C->D E Purify Labeled Protein (e.g., Gel Filtration) D->E F Determine Degree of Labeling (DOL) E->F

Caption: Experimental workflow for labeling proteins with maleimide dyes.

References

A Head-to-Head Comparison: ATTO 465 Maleimide vs. Cy3 Maleimide for Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient fluorescent labeling of proteins is paramount for accurate downstream analysis. The choice of fluorophore can significantly impact experimental outcomes, influencing signal brightness, stability, and overall data quality. This guide provides an objective comparison of two widely used thiol-reactive fluorescent dyes, ATTO 465 maleimide and Cy3 maleimide, to aid in the selection of the optimal reagent for your specific protein labeling needs.

This comparison delves into the key performance characteristics of each dye, supported by their photophysical and chemical properties. While direct, side-by-side experimental comparisons in protein labeling applications are not extensively available in the public domain, this guide aggregates the existing data to provide a comprehensive overview. Furthermore, a detailed experimental protocol is provided to enable researchers to conduct their own comparative studies.

Photophysical and Chemical Properties: A Quantitative Overview

The fundamental properties of a fluorescent dye dictate its performance in any given application. The following table summarizes the key photophysical and chemical characteristics of ATTO 465 maleimide and Cy3 maleimide.

PropertyATTO 465 MaleimideCy3 Maleimide
Excitation Maximum (λex) 453 nm[1]555 nm[2][3][4]
Emission Maximum (λem) 506 nm[1]569 - 570 nm
Stokes Shift 53 nm~15 nm
Molar Extinction Coefficient (ε) 75,000 M⁻¹cm⁻¹150,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) 0.750.15 - 0.31
Molecular Weight (MW) 518 g/mol ~615.2 - 666.56 g/mol
Reactive Group MaleimideMaleimide
Reactivity Thiol groups (e.g., cysteine)Thiol groups (e.g., cysteine)
Solubility Good water solubilityPoorly soluble in water, soluble in DMSO and DMF

Key Takeaways from the Data:

  • Spectral Properties: ATTO 465 is a blue-excitable dye with a large Stokes shift, which is advantageous for minimizing spectral overlap in multiplexing experiments. Cy3 is a green-excitable dye with a smaller Stokes shift.

  • Brightness: While Cy3 has a significantly higher molar extinction coefficient (absorbs more light), ATTO 465 boasts a much higher fluorescence quantum yield (emits more photons per absorbed photon). This suggests that ATTO 465 conjugates may be inherently brighter.

  • Photostability: Several sources suggest that ATTO dyes, in general, exhibit superior photostability compared to traditional cyanine dyes like Cy3. This is a critical consideration for applications involving prolonged or intense illumination, such as single-molecule studies or time-lapse imaging. For applications requiring higher photostability in the Cy3 spectral range, Cy3B is an improved version with significantly increased fluorescence quantum yield and photostability.

  • Solubility: The good water solubility of ATTO 465 can be beneficial for labeling reactions with sensitive proteins that may be adversely affected by high concentrations of organic solvents.

Experimental Protocol: Thiol-Reactive Protein Labeling

The following is a general protocol for the labeling of proteins with either ATTO 465 maleimide or Cy3 maleimide. It is recommended to optimize the dye-to-protein ratio for each specific protein and application.

Materials:

  • Protein of interest with at least one free cysteine residue

  • ATTO 465 maleimide or Cy3 maleimide

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Reducing agent (e.g., TCEP or DTT)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Reaction tubes

Procedure:

  • Protein Preparation:

    • Dissolve the protein in PBS at a concentration of 1-5 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed prior to adding the maleimide dye, as it will compete for the reaction.

  • Dye Preparation:

    • Immediately before use, dissolve the maleimide dye in a small amount of anhydrous DMF or DMSO to create a 10-20 mM stock solution.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the dissolved dye to the protein solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Removal of Unconjugated Dye:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • Collect the fractions containing the labeled protein.

  • Determination of Degree of Labeling (DOL):

    • The DOL can be calculated by measuring the absorbance of the labeled protein at 280 nm and at the excitation maximum of the dye.

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental process and the factors influencing dye selection, the following diagrams are provided.

G Protein Labeling Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Protein Protein Solution (PBS, pH 7.2-7.5) Reduce Reduction of Disulfides (e.g., TCEP) Protein->Reduce Mix Mix Protein and Dye (10-20x molar excess of dye) Reduce->Mix Dye Dye Stock Solution (DMF or DMSO) Dye->Mix Incubate Incubate (2h @ RT or O/N @ 4°C, dark) Mix->Incubate Purify Purification (Size-Exclusion Chromatography) Incubate->Purify Analyze Analysis (Degree of Labeling) Purify->Analyze

Caption: A generalized workflow for the fluorescent labeling of proteins using maleimide chemistry.

G Dye Selection Guide cluster_application Application Requirements cluster_dye Recommended Dye Photostability High Photostability (e.g., Single Molecule Imaging) ATTO465 ATTO 465 Maleimide Photostability->ATTO465 Superior Photostability Cy3B Cy3B Maleimide (Alternative) Photostability->Cy3B Improved Photostability Brightness High Brightness Brightness->ATTO465 High Quantum Yield Cy3 Cy3 Maleimide Brightness->Cy3 High Extinction Coefficient Multiplexing Multiplexing Capability Multiplexing->ATTO465 Large Stokes Shift

Caption: A decision-making guide for selecting a fluorescent dye based on experimental needs.

Conclusion

Both ATTO 465 maleimide and Cy3 maleimide are effective reagents for the fluorescent labeling of proteins. The optimal choice depends heavily on the specific requirements of the experiment.

  • ATTO 465 maleimide is an excellent candidate for applications demanding high photostability and brightness, and its large Stokes shift makes it well-suited for multiplexing. Its good water solubility is an added advantage for sensitive proteins.

  • Cy3 maleimide remains a widely used and cost-effective option, particularly for applications where extreme photostability is not a primary concern. Its high extinction coefficient ensures efficient light absorption. For researchers requiring the spectral properties of Cy3 with enhanced photostability, Cy3B maleimide presents a compelling alternative.

Ultimately, for novel or demanding applications, it is recommended that researchers perform their own in-house comparison using the provided protocol to determine the most suitable dye for their specific protein of interest and experimental setup.

References

A Researcher's Guide to Photostability: ATTO 465 in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing fluorescence-based techniques, the photostability of a fluorophore is a critical parameter that directly impacts the quality and reliability of experimental data. Persistent and bright fluorescent signals are paramount for sensitive and prolonged imaging experiments. This guide provides a comparative analysis of the photostability of ATTO 465 and its derivative, Atto 465-p, against other commonly used fluorescent dyes in a similar spectral range: Alexa Fluor 488, Cy3, and FITC.

Quantitative Comparison of Photophysical Properties

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φf)Relative Photostability
ATTO 465 45350675,0000.75Good[1]
Atto 465-p 450508Not specifiedNot specifiedExcellent [2]
Alexa Fluor 488 49651971,0000.92Excellent[3][4][5]
Cy3 554568150,0000.15Moderate
FITC 49552575,0000.92Poor

Note: Relative photostability is a qualitative assessment based on available literature. "Excellent" implies high resistance to photobleaching, "Good" indicates moderate resistance, and "Poor" suggests rapid photobleaching. The derivative Atto 465-p has demonstrated significantly slower photobleaching kinetics compared to the ATTO 465 free dye.

Experimental Data on Photostability

A key study demonstrated the enhanced photostability of an ATTO 465 derivative, Atto 465-pentafluoroaniline (Atto 465-p). In a direct comparison, Atto 465-p exhibited significantly slower photobleaching kinetics than both the ATTO 465 free dye (carboxylic acid) and the commonly used nuclear stain YoPro-1 when subjected to continuous laser irradiation.

This enhanced photostability makes Atto 465-p a robust choice for demanding imaging applications that require prolonged or intense illumination, such as confocal microscopy and time-lapse imaging.

Experimental Protocol: Comparative Photobleaching Analysis

The following protocol outlines a typical methodology for comparing the photostability of fluorescent dyes, based on the procedures described in the referenced literature.

Objective: To quantify and compare the rate of photobleaching of different fluorescent dyes under controlled illumination conditions.

Materials:

  • Fluorescent dyes of interest (e.g., ATTO 465, Atto 465-p, Alexa Fluor 488, Cy3, FITC) conjugated to a relevant biomolecule (e.g., an antibody or oligonucleotide) or as free dyes.

  • Appropriate buffer solution (e.g., Phosphate-Buffered Saline, PBS).

  • Microscope slides and coverslips.

  • Mounting medium (with or without antifade reagents for comparison).

  • Confocal laser scanning microscope equipped with appropriate lasers and emission filters for the dyes being tested.

  • Image analysis software (e.g., ImageJ/Fiji, NIS-Elements).

Procedure:

  • Sample Preparation:

    • Prepare solutions of the fluorescently labeled samples at a standardized concentration in the chosen buffer.

    • Mount the samples on microscope slides using a consistent volume and coverslip size.

  • Microscope Setup:

    • Select an appropriate objective lens (e.g., 40x or 60x oil immersion).

    • Set the laser power, pixel dwell time, and scan speed to be identical for all samples. The excitation wavelength should be chosen to optimally excite the dye being tested.

    • Define a region of interest (ROI) for imaging and photobleaching.

  • Photobleaching Experiment:

    • Acquire an initial image of the ROI at a low laser power to establish the baseline fluorescence intensity.

    • Subject the ROI to continuous laser scanning at a higher, constant laser power for a defined period (e.g., several minutes to hours).

    • Acquire images of the ROI at regular intervals (e.g., every 30 seconds) during the continuous illumination.

  • Data Analysis:

    • Use image analysis software to measure the mean fluorescence intensity within the ROI for each time point.

    • Correct for background fluorescence by measuring the intensity of a region with no fluorescent signal.

    • Normalize the fluorescence intensity at each time point to the initial intensity (time zero).

    • Plot the normalized fluorescence intensity as a function of time.

    • The resulting photobleaching curve can be fitted to an exponential decay function to determine the photobleaching rate constant or the half-life (the time it takes for the fluorescence intensity to decrease by 50%).

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for comparing the photostability of fluorescent dyes.

Photostability_Workflow cluster_prep Sample Preparation cluster_exp Photobleaching Experiment cluster_analysis Data Analysis Dye_Selection Select Dyes Conjugation Conjugate to Biomolecule Dye_Selection->Conjugation Purification Purify Conjugate Conjugation->Purification Quantification Quantify Concentration Purification->Quantification Slide_Prep Prepare Microscope Slides Quantification->Slide_Prep Microscope_Setup Configure Confocal Microscope Slide_Prep->Microscope_Setup Initial_Image Acquire Initial Image (t=0) Microscope_Setup->Initial_Image Continuous_Illumination Continuous Laser Illumination Initial_Image->Continuous_Illumination Time_Lapse Acquire Time-Lapse Images Continuous_Illumination->Time_Lapse Measure_Intensity Measure Fluorescence Intensity Time_Lapse->Measure_Intensity Normalize_Data Normalize to Initial Intensity Measure_Intensity->Normalize_Data Plot_Curves Plot Photobleaching Curves Normalize_Data->Plot_Curves Calculate_Parameters Calculate Half-life / Rate Constant Plot_Curves->Calculate_Parameters Comparison Comparison Calculate_Parameters->Comparison Compare Photostability

Workflow for comparing the photostability of fluorescent dyes.

References

A Comparative Guide to ATTO 465 and Other Green Fluorophores

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the optimal fluorescent probe is paramount for generating high-quality, reproducible data. This guide provides an objective comparison of the brightness and photostability of ATTO 465 against other commonly used green fluorophores: FITC (Fluorescein isothiocyanate), Alexa Fluor 488, and DyLight 488. The selection is based on their spectral similarity and widespread use in various fluorescence-based applications.

Spectroscopic Properties and Brightness Comparison

The brightness of a fluorophore is a critical parameter, determined by its molar extinction coefficient (a measure of light absorption) and fluorescence quantum yield (the efficiency of converting absorbed light into emitted light).[1] A higher value for both parameters results in a brighter fluorescent probe.[2]

The following table summarizes the key spectroscopic properties of ATTO 465 and its counterparts.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Brightness (ε x Φ)
ATTO 465 453[3]506[4]75,000[4]0.7052,500
FITC 49452073,0000.9267,160
Alexa Fluor 488 49551971,0000.9265,320
DyLight 488 49351870,000Not Widely Reported-

Note: The brightness is a calculated value (Molar Extinction Coefficient x Quantum Yield) and serves as a theoretical comparison. The quantum yield for DyLight 488 is not consistently reported in publicly available resources, hence its brightness could not be calculated.

Photostability: A Crucial Factor for Imaging

Photostability, or the ability of a fluorophore to resist photodegradation upon exposure to excitation light, is another critical factor, especially for applications requiring prolonged or intense illumination, such as live-cell imaging and super-resolution microscopy.

  • ATTO 465 is described as having high thermal and photo-stability. One study demonstrated that a derivative of ATTO 465 exhibited greater photostability and slower bleaching kinetics compared to the ATTO 465 free dye and another green nuclear dye, YoPro-1, under continuous excitation.

  • Alexa Fluor 488 is well-known for its excellent photostability, significantly outperforming FITC in this regard.

  • FITC is known to be susceptible to photobleaching, which can be a limiting factor in many applications.

  • DyLight 488 is also marketed as a photostable dye, but direct comparative data against ATTO 465 is limited.

Experimental Protocols

Accurate and reproducible measurements of fluorophore properties are essential for valid comparisons. Below are detailed methodologies for key experiments.

Measurement of Molar Extinction Coefficient

The molar extinction coefficient (ε) is determined using the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the absorbing species and the path length of the light.

Protocol:

  • Prepare a stock solution: Accurately weigh a small amount of the dye and dissolve it in a suitable spectroscopic grade solvent to create a concentrated stock solution of known concentration.

  • Prepare serial dilutions: From the stock solution, prepare a series of dilutions with known concentrations.

  • Measure absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax). A solution of the pure solvent is used as a blank.

  • Plot the data: Plot the absorbance values against the corresponding molar concentrations.

  • Calculate the molar extinction coefficient: The molar extinction coefficient (ε) is the slope of the resulting linear regression line, assuming a path length of 1 cm.

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) is often determined using a comparative method, where the fluorescence of the sample is compared to a well-characterized standard with a known quantum yield.

Protocol:

  • Select a standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region as the sample. For green fluorophores, fluorescein in 0.1 M NaOH (Φ = 0.95) is a common standard.

  • Prepare solutions: Prepare a series of dilutions for both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure absorbance: Record the absorbance of each solution at the excitation wavelength.

  • Measure fluorescence: Using a spectrofluorometer, measure the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

  • Calculate quantum yield: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample / n_standard)²

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Measurement of Photostability

Photostability is typically assessed by measuring the decrease in fluorescence intensity over time upon continuous illumination.

Protocol:

  • Sample preparation: Prepare a sample of the fluorescent dye, for example, conjugated to a protein or encapsulated in a polymer matrix, and mount it on a microscope slide.

  • Image acquisition: Place the sample on a fluorescence microscope and focus on the region of interest.

  • Continuous illumination: Expose the sample to continuous excitation light using a specific laser line and intensity.

  • Time-lapse imaging: Acquire a series of images at regular time intervals.

  • Data analysis: Measure the mean fluorescence intensity of the region of interest in each image. Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay is an indicator of the photostability. The photobleaching half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value) can be calculated from this data.

Visualizations

To further clarify the experimental workflows, the following diagrams are provided.

Experimental_Workflow_for_Brightness_Comparison cluster_MolarExtinction Molar Extinction Coefficient (ε) Determination cluster_QuantumYield Quantum Yield (Φ) Determination (Relative Method) cluster_Brightness Brightness Calculation A1 Prepare Stock Solution (Known Concentration) A2 Prepare Serial Dilutions A1->A2 A3 Measure Absorbance (UV-Vis Spectrophotometer) A2->A3 A4 Plot Absorbance vs. Concentration A3->A4 A5 Calculate ε (Slope of the line) A4->A5 C1 Brightness = ε x Φ A5->C1 B1 Prepare Sample & Standard Solutions (Low Absorbance) B2 Measure Absorbance B1->B2 B3 Measure Fluorescence Emission B1->B3 B4 Calculate Φ (Comparison to Standard) B2->B4 B3->B4 B4->C1

Caption: Workflow for determining fluorophore brightness.

Photostability_Measurement_Workflow P1 Prepare Fluorescent Sample P2 Mount on Microscope P1->P2 P3 Continuous Excitation P2->P3 P4 Acquire Time-Lapse Images P3->P4 P5 Measure Fluorescence Intensity Over Time P4->P5 P6 Plot Intensity vs. Time to Determine Photostability P5->P6

Caption: Experimental workflow for photostability measurement.

References

A Researcher's Guide to Validating the Purity of ATTO 465 Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the purity of proteins labeled with the fluorescent dye ATTO 465. We offer a comparative analysis of ATTO 465 with alternative fluorophores and present detailed experimental protocols for assessing the quality of the final conjugate.

Understanding ATTO 465 and Its Alternatives

ATTO 465 is a fluorescent label derived from acriflavin, known for its strong absorption, high fluorescence quantum yield, and significant Stokes shift.[1][2] These characteristics make it a valuable tool in various life science applications, including the labeling of proteins, DNA, and RNA.[3] The dye is moderately hydrophilic and can be efficiently excited in the 420-465 nm range.[1][2]

A critical aspect of any study involving fluorescently labeled proteins is the selection of the appropriate dye. The choice depends on factors such as the available excitation sources, the spectral properties of other fluorophores in a multiplex experiment, and the potential for the dye to interfere with protein function.

Comparative Spectral Properties of ATTO 465 and Alternative Dyes

For researchers considering alternatives, the following table summarizes the key spectral properties of ATTO 465 and other commercially available dyes with similar excitation and emission profiles.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield
ATTO 465 453506-50875,0000.70-0.75
iFluor 450 45250060,000Not Available
Alexa Fluor 488 49551973,0000.92
DyLight 488 49351870,0000.90
CF®488A 49051570,0000.90
FITC (Fluorescein) 49451880,0000.92

Validating the Purity of Labeled Proteins: A Step-by-Step Approach

Ensuring the purity of a fluorescently labeled protein is crucial for the reliability and reproducibility of downstream experiments. Impurities can include unconjugated (free) dye, unlabeled protein, and aggregated or denatured protein conjugates. The following workflow outlines the key steps for validating the purity of your ATTO 465 labeled protein.

G cluster_0 Protein Labeling & Purification cluster_1 Purity & Quality Assessment cluster_2 Functional Validation cluster_3 Final Product A Protein Labeling with ATTO 465 NHS-Ester B Purification: Removal of Free Dye (e.g., Gel Filtration, Dialysis) A->B C Determine Degree of Labeling (DOL) (UV-Vis Spectroscopy) B->C D Assess Protein Purity & Integrity (SDS-PAGE) C->D E Evaluate Homogeneity & Aggregation (Size Exclusion Chromatography - HPLC) D->E F Confirm Mass of Conjugate (Mass Spectrometry) E->F G Functional Assay (e.g., Binding Affinity, Enzyme Kinetics) F->G H Pure, Functionally Active ATTO 465-Labeled Protein G->H

Caption: Workflow for the validation of fluorescently labeled proteins.

Experimental Protocols

Protein Labeling with ATTO 465 NHS-Ester

This protocol is a general guideline for labeling proteins with amine-reactive dyes.

  • Materials:

    • Protein of interest in an amine-free buffer (e.g., PBS, HEPES) at pH 7.5-8.5.

    • ATTO 465 NHS-ester, dissolved in anhydrous DMSO immediately before use.

    • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Procedure:

    • Prepare the protein solution at a concentration of 1-5 mg/mL.

    • Prepare a 10 mM stock solution of ATTO 465 NHS-ester in DMSO.

    • Add the dye stock solution to the protein solution. The optimal molar ratio of dye to protein should be determined experimentally, but a starting point of 10:1 is common.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

    • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for another 30 minutes.

Purification by Gel Filtration Chromatography

This method separates the labeled protein from the unreacted free dye.

  • Materials:

    • Sephadex G-25 or similar size-exclusion chromatography column.

    • Equilibration and elution buffer (e.g., PBS, pH 7.4).

  • Procedure:

    • Equilibrate the gel filtration column with at least 5 column volumes of the elution buffer.

    • Carefully load the quenched labeling reaction mixture onto the column.

    • Elute the protein with the buffer. The labeled protein will elute first, followed by the smaller, unconjugated dye molecules.

    • Collect fractions and monitor the absorbance at 280 nm (for protein) and 453 nm (for ATTO 465).

    • Pool the fractions containing the labeled protein.

Determination of Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule.

  • Procedure:

    • Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and 453 nm (A₄₅₃).

    • Calculate the concentration of the dye using the Beer-Lambert law:

      • [Dye] (M) = A₄₅₃ / ε_dye (where ε_dye for ATTO 465 is 75,000 M⁻¹cm⁻¹)

    • Calculate the corrected protein concentration. The dye also absorbs at 280 nm, so its contribution must be subtracted:

      • A_protein = A₂₈₀ - (A₄₅₃ * CF₂₈₀) (where CF₂₈₀ for ATTO 465 is 0.48)

      • [Protein] (M) = A_protein / ε_protein

    • Calculate the DOL:

      • DOL = [Dye] / [Protein]

SDS-PAGE Analysis

This technique assesses the purity and integrity of the labeled protein.

  • Procedure:

    • Prepare samples of the unlabeled protein, the labeled protein, and a molecular weight marker.

    • Run the samples on a polyacrylamide gel under denaturing conditions.

    • Visualize the protein bands using two methods:

      • Coomassie Blue Staining: This will stain all proteins, allowing you to check for unlabeled protein and any degradation products.

      • Fluorescence Imaging: Excite the gel with a suitable light source (e.g., a 470 nm transilluminator) to visualize only the fluorescently labeled protein.

    • Compare the lanes. A pure, labeled protein should show a single fluorescent band at the expected molecular weight, which may be slightly higher than the unlabeled protein.

Size Exclusion Chromatography (SEC-HPLC)

SEC-HPLC provides a high-resolution assessment of the homogeneity of the labeled protein and detects any aggregates.

  • Procedure:

    • Equilibrate an appropriate SEC column with a suitable mobile phase (e.g., PBS).

    • Inject a sample of the purified labeled protein.

    • Monitor the elution profile using both UV (280 nm) and fluorescence detectors.

    • A pure, non-aggregated sample should show a single, symmetrical peak in both detectors. The presence of earlier-eluting peaks indicates aggregation.

Mass Spectrometry

Mass spectrometry provides the most accurate determination of the mass of the labeled protein, confirming the conjugation and the degree of labeling.

  • Procedure:

    • Prepare the sample for mass spectrometry (e.g., desalting).

    • Acquire the mass spectrum using a suitable instrument (e.g., ESI-MS).

    • Compare the mass of the labeled protein to the theoretical mass of the unlabeled protein. The mass shift should correspond to the number of attached ATTO 465 molecules, providing a precise measure of the DOL.

By following these protocols and comparative guidelines, researchers can confidently validate the purity and quality of their ATTO 465 labeled proteins, ensuring the integrity of their experimental data.

References

Characterizing ATTO 465 Maleimide Conjugates: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic characterization of ATTO 465 maleimide conjugates, offering a comparative analysis with other commercially available fluorescent dyes. Detailed experimental protocols and data are presented to assist researchers in making informed decisions for their specific applications.

Introduction to ATTO 465 Maleimide

ATTO 465 is a fluorescent label derived from acriflavine, known for its strong absorption, high fluorescence quantum yield, and good photostability.[1][2][3] The maleimide reactive group allows for the specific labeling of thiol groups, commonly found in cysteine residues of proteins.[3][4] This makes ATTO 465 maleimide a valuable tool for fluorescently labeling proteins and other biomolecules for various applications in life sciences.

Comparative Spectroscopic Properties

The selection of a suitable fluorophore is critical for the success of fluorescence-based assays. Key spectroscopic parameters for ATTO 465 and two common alternative maleimide-reactive dyes, Alexa Fluor 488 C5 maleimide and DyLight 488 maleimide, are summarized in the table below for easy comparison.

PropertyATTO 465Alexa Fluor 488DyLight 488
Absorption Maximum (λabs) 453 nm495 nm493 nm
Emission Maximum (λem) 506 nm519 nm518 nm
Molar Extinction Coefficient (ε) 7.5 x 10⁴ M⁻¹cm⁻¹7.3 x 10⁴ M⁻¹cm⁻¹7.0 x 10⁴ M⁻¹cm⁻¹
Fluorescence Quantum Yield (η) 0.750.92Not specified
Fluorescence Lifetime (τ) 5.0 ns4.1 nsNot specified
Correction Factor (CF₂₈₀) 0.480.11Not specified

Experimental Protocol: Determination of Degree of Labeling (DOL)

The degree of labeling, or the molar ratio of dye to protein, is a critical parameter for ensuring the quality and consistency of fluorescently labeled conjugates. This can be determined using UV-Vis absorption spectroscopy.

Materials:

  • ATTO 465 maleimide-labeled protein conjugate

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Purification: Ensure all non-conjugated dye is removed from the protein conjugate. This can be achieved by methods such as gel filtration (e.g., Sephadex G-25) or extensive dialysis.

  • Sample Preparation: Prepare a dilution of the purified conjugate in PBS. The concentration should be adjusted to yield an absorbance reading at the dye's absorption maximum (A_max) that is within the linear range of the spectrophotometer (typically below 2.0).

  • Spectroscopic Measurement:

    • Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀), which corresponds to the protein's absorbance.

    • Measure the absorbance at the absorption maximum of ATTO 465, which is 453 nm (A₄₅₃).

  • Calculation of Degree of Labeling (DOL):

    • Calculate the molar concentration of the protein:

      • Correct the A₂₈₀ reading for the dye's contribution at this wavelength using the correction factor (CF₂₈₀). The CF₂₈₀ for ATTO 465 is 0.48.

      • Corrected A₂₈₀ = A₂₈₀ - (A₄₅₃ * CF₂₈₀)

      • Protein Concentration (M) = Corrected A₂₈₀ / (ε_protein * path length)

        • Where ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • Calculate the molar concentration of the dye:

      • Dye Concentration (M) = A₄₅₃ / (ε_dye * path length)

        • Where ε_dye for ATTO 465 is 75,000 M⁻¹cm⁻¹.

    • Calculate the DOL:

      • DOL = Dye Concentration (M) / Protein Concentration (M)

G cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_calculation Calculation Purification Purify Conjugate (Gel Filtration/Dialysis) Dilution Dilute in PBS Purification->Dilution Measure_A280 Measure Absorbance at 280 nm (A₂₈₀) Dilution->Measure_A280 Measure_Amax Measure Absorbance at 453 nm (A₄₅₃) Dilution->Measure_Amax Correct_A280 Correct A₂₈₀ Measure_A280->Correct_A280 Measure_Amax->Correct_A280 Calc_Dye_Conc Calculate Dye Concentration Measure_Amax->Calc_Dye_Conc Calc_Prot_Conc Calculate Protein Concentration Correct_A280->Calc_Prot_Conc Calc_DOL Calculate DOL Calc_Prot_Conc->Calc_DOL Calc_Dye_Conc->Calc_DOL

Workflow for Determining the Degree of Labeling (DOL).

Photostability Comparison

Photostability, or the resistance of a fluorophore to photobleaching upon exposure to excitation light, is a crucial factor for imaging applications. Studies have shown that ATTO 465 exhibits good photostability. One study demonstrated that a derivative of ATTO 465 showed greater photostability compared to the free dye and YoPro-1 when subjected to continuous excitation.

FeatureATTO 465Alexa Fluor 488DyLight 488
Relative Photostability HighHighHigh
Notes A derivative, Atto 465-p, has demonstrated greater photostability than the free dye.Generally considered a photostable dye.Marketed as having high photostability.

Experimental Protocol: Protein Labeling with ATTO 465 Maleimide

This protocol outlines the general steps for labeling a protein with ATTO 465 maleimide. Optimization may be required depending on the specific protein.

Materials:

  • Protein with free thiol groups (e.g., containing cysteine residues)

  • ATTO 465 maleimide

  • Reaction buffer: Phosphate-Buffered Saline (PBS), pH 7.0-7.5

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to dissolve the dye

  • Reducing agent (optional, e.g., TCEP)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer at a concentration of 1-5 mg/mL.

    • If the protein's thiol groups are in the form of disulfide bonds, they need to be reduced. This can be done by incubating the protein with a reducing agent like TCEP. If DTT is used, it must be removed before adding the dye.

  • Dye Preparation:

    • Immediately before use, dissolve the ATTO 465 maleimide in a small amount of anhydrous DMF or DMSO to create a stock solution.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the ATTO 465 maleimide stock solution to the protein solution. The optimal ratio may need to be determined empirically.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Separate the labeled protein from unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • Collect the fractions containing the labeled protein.

G cluster_protein_prep Protein Preparation cluster_dye_prep Dye Preparation cluster_reaction Labeling Reaction cluster_purification Purification Dissolve_Protein Dissolve Protein in Reaction Buffer (pH 7.0-7.5) Reduce_Disulfides Reduce Disulfide Bonds (Optional, with TCEP) Dissolve_Protein->Reduce_Disulfides Mix Add Dye to Protein Solution Reduce_Disulfides->Mix Dissolve_Dye Dissolve ATTO 465 Maleimide in DMF or DMSO Dissolve_Dye->Mix Incubate Incubate (2h RT or O/N 4°C, Protected from Light) Mix->Incubate Gel_Filtration Separate on Gel Filtration Column (e.g., Sephadex G-25) Incubate->Gel_Filtration Collect Collect Labeled Protein Fractions Gel_Filtration->Collect

Protein Conjugation and Purification Workflow.

Conclusion

ATTO 465 maleimide is a robust fluorescent probe with excellent spectroscopic properties, including a high quantum yield and good photostability, making it a suitable choice for a wide range of protein labeling applications. This guide provides the necessary data and protocols to effectively characterize ATTO 465 maleimide conjugates and compare their performance with other common fluorophores, enabling researchers to optimize their experimental designs.

References

A Researcher's Guide to the Long-Term Stability of ATTO 465 Maleimide Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and cellular biology, the long-term stability of fluorescently labeled molecules is paramount for reproducible and reliable experimental outcomes. ATTO 465, a fluorescent dye known for its strong absorption and high fluorescence quantum yield, is a popular choice for labeling proteins and other biomolecules through its maleimide derivative.[1][2] This guide provides a comprehensive comparison of the long-term stability of ATTO 465 maleimide conjugates with spectrally similar alternatives, supported by experimental protocols and data.

Comparison of Spectral and Physicochemical Properties

ATTO 465 and its alternatives, Alexa Fluor 488, DyLight 488, and CF®488A, exhibit similar excitation and emission spectra, making them suitable for similar applications and instrumentation.[3][4][5] Key spectral and physical properties are summarized in the table below.

PropertyATTO 465Alexa Fluor 488DyLight 488CF®488A
Excitation Max (nm) 453495493490
Emission Max (nm) 506519518515
**Molar Extinction Coefficient (cm⁻¹M⁻¹) **75,00071,00070,00070,000
Fluorescence Quantum Yield 0.750.92Not specifiedNot specified
Molecular Weight (Maleimide) 518.5 g/mol 720.66 g/mol ~800 g/mol ~1036 g/mol

Long-Term Stability of Unconjugated Maleimides

The stability of the unconjugated maleimide dye is critical for ensuring efficient and reproducible labeling. When stored correctly, these reactive dyes maintain their efficacy over extended periods.

DyeStorage ConditionsReported Stability
ATTO 465 Maleimide -20°C, desiccated, protected from lightAt least 3 years
Alexa Fluor 488 Maleimide -20°C, desiccated, protected from light12 months
DyLight 488 Maleimide -20°C, desiccated, protected from lightNot specified
CF®488A Maleimide ≤ -20°C, desiccatedAt least 6 months

Long-Term Stability of Protein Conjugates

The stability of the final protein-dye conjugate is influenced by both the dye's intrinsic properties and the chemical linkage. The thioether bond formed between a maleimide and a cysteine thiol is generally stable. However, it can be susceptible to a retro-Michael reaction, leading to dye removal, particularly in the presence of other thiols. Interestingly, hydrolysis of the succinimide ring in the maleimide-thiol adduct can occur, which paradoxically enhances long-term stability by preventing this reversal.

Dye ConjugateStorage ConditionsReported Stability
ATTO 465 Conjugate 4°C for several months; -20°C for long-term storage (with cryoprotectant like glycerol recommended)Stable for several months at 4°C
Alexa Fluor 488 Conjugate 4°C, protected from light. For long-term, -20°C with glycerol.Quite stable
DyLight 488 Conjugate 4°C for up to one month; -20°C for long-term storage (single-use aliquots)Up to one month at 4°C
CF®488A Conjugate 2-8°C, protected from light. For long-term, -20°C with 50% glycerol.Stable for at least one year at -20°C with glycerol

Experimental Protocols

To facilitate direct comparison and ensure data-driven decisions, detailed experimental protocols for protein labeling and long-term stability assessment are provided below.

Protocol for Protein Labeling with Fluorescent Maleimides

This protocol provides a general procedure for labeling a protein with a thiol-reactive maleimide dye.

  • Protein Preparation:

    • Dissolve the protein at a concentration of 1-5 mg/mL in a conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5).

    • If the protein contains disulfide bonds that need to be labeled, reduce them by adding a 10-fold molar excess of a reducing agent like TCEP and incubate for 60 minutes at room temperature. Dialyze against conjugation buffer to remove the reducing agent.

  • Dye Preparation:

    • Prepare a 10 mM stock solution of the maleimide dye in anhydrous dimethyl sulfoxide (DMSO). This solution should be prepared fresh immediately before use.

  • Conjugation Reaction:

    • Add the dye stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the dye.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of the Conjugate:

    • Remove unreacted dye and byproducts by gel filtration using a column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the conjugate solution at 280 nm and at the excitation maximum of the dye.

    • Calculate the protein concentration and the dye concentration using the Beer-Lambert law, applying a correction factor for the dye's absorbance at 280 nm.

    • The DOL is the molar ratio of the dye to the protein.

Protocol for Long-Term Stability Assessment of Fluorescent Protein Conjugates

This protocol outlines a method for evaluating the long-term stability of fluorescently labeled proteins under various storage conditions.

  • Sample Preparation:

    • Prepare aliquots of the purified fluorescent protein conjugate at a concentration of 1 mg/mL in a chosen storage buffer (e.g., PBS, pH 7.4).

    • Prepare identical sets of aliquots for each storage condition to be tested (e.g., 4°C, -20°C, and an accelerated condition of 37°C).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 1, 3, 6, and 12 months), retrieve one aliquot from each storage condition.

  • Analytical Methods:

    • Size Exclusion Chromatography (SEC-HPLC): Analyze the integrity of the conjugate. An increase in earlier eluting peaks may indicate aggregation, while later eluting peaks could signify fragmentation.

    • Spectrophotometry: Measure the absorbance spectrum to check for changes in the dye's absorption, which could indicate degradation.

    • Fluorometry: Measure the fluorescence emission spectrum and quantum yield to assess the photophysical performance of the attached fluorophore. A decrease in fluorescence intensity or quantum yield suggests degradation of the fluorophore.

    • Mass Spectrometry: For a more detailed analysis, mass spectrometry can be used to identify any chemical modifications or degradation products of the conjugate.

  • Data Analysis:

    • For each time point and storage condition, quantify the percentage of intact conjugate, the change in absorbance and fluorescence intensity, and any observed degradation products.

    • Plot the results over time to determine the stability profile of the conjugate under each condition.

Visualization of Experimental Workflow

The following diagram illustrates the experimental workflow for assessing the long-term stability of fluorescently labeled protein conjugates.

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Time-Point Analysis cluster_data Data Analysis start Start: Purified Fluorescent Protein Conjugate aliquot Aliquot Conjugate into Storage Buffer (1 mg/mL) start->aliquot storage4C Store at 4°C aliquot->storage4C storage20C Store at -20°C aliquot->storage20C storage37C Store at 37°C (Accelerated) aliquot->storage37C timepoint Retrieve Aliquots at Time Points (0, 1, 3, 6, 12 months) storage4C->timepoint storage20C->timepoint storage37C->timepoint sechplc SEC-HPLC (Aggregation/Fragmentation) timepoint->sechplc spectro Spectrophotometry (Absorbance) timepoint->spectro fluoro Fluorometry (Fluorescence Intensity/ Quantum Yield) timepoint->fluoro massspec Mass Spectrometry (Degradation Products) timepoint->massspec analyze Quantify Changes and Plot Stability Profile sechplc->analyze spectro->analyze fluoro->analyze massspec->analyze end End: Stability Report analyze->end

Caption: Workflow for Long-Term Stability Testing of Fluorescent Protein Conjugates.

Conclusion

ATTO 465 maleimide and its spectrally similar alternatives, Alexa Fluor 488, DyLight 488, and CF®488A, are all valuable tools for fluorescently labeling proteins. While all manufacturers claim good stability for their products, there is a notable lack of publicly available, direct comparative data on the long-term stability of their protein conjugates. For critical applications, researchers are encouraged to perform their own stability studies using the protocols outlined in this guide to determine the most suitable fluorescent label for their specific experimental needs and storage capabilities. This empirical approach will ensure the highest quality and reproducibility of their research findings.

References

Spectral Overlap of ATTO 465 with Common Fluorophores: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in multi-color fluorescence imaging, understanding the spectral properties of fluorophores is paramount to preventing experimental artifacts arising from spectral overlap. This guide provides a detailed comparison of ATTO 465 with other commonly used fluorophores—FITC, Alexa Fluor 488, and Cy3—to assist in the design and execution of multiplexed fluorescence experiments.

Quantitative Spectral Properties

The following table summarizes the key spectral characteristics of ATTO 465 and its counterparts. The Förster distance (R₀) is provided to indicate the potential for Förster Resonance Energy Transfer (FRET), a phenomenon highly dependent on spectral overlap. A larger R₀ value suggests a greater potential for energy transfer between the donor (ATTO 465) and the acceptor fluorophore.

FluorophoreExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)ATTO 465 as Donor: Förster Distance (R₀) in Å
ATTO 465 453[1]505[1]52N/A
FITC ~495~519~2452 Å
Alexa Fluor 488 499[2]520[2]2156 Å
Cy3 ~554~568~1426 Å

Experimental Determination of Spectral Crosstalk

While theoretical spectral data is useful, empirical measurement of crosstalk within a specific experimental setup is crucial for accurate data interpretation. Below is a detailed protocol for quantifying spectral crosstalk using a fluorescence microscope equipped with a spectrometer or a flow cytometer.

Principle

Spectral crosstalk, or bleed-through, occurs when the emission signal from one fluorophore is detected in the channel designated for another.[3] This protocol quantifies the percentage of signal from a single-stained sample that is detected in other channels.

Materials
  • Samples (e.g., cells, tissues)

  • Primary antibodies or other targeting molecules

  • Secondary antibodies conjugated to:

    • ATTO 465

    • FITC

    • Alexa Fluor 488

  • Mounting medium

  • Fluorescence microscope with filter sets appropriate for each fluorophore and a spectral detector, or a flow cytometer.

Protocol
  • Sample Preparation:

    • Prepare four sets of samples. One set will remain unstained (negative control), and the other three will be single-stained with ATTO 465, FITC, and Alexa Fluor 488, respectively.

    • Follow standard immunofluorescence protocols for fixation, permeabilization, and antibody incubation. Ensure that the concentration of the fluorophore-conjugated antibody is consistent with what will be used in the multiplex experiment.

    • Mount the coverslips on microscope slides.

  • Image Acquisition (Microscopy):

    • For each single-stained sample, acquire images in all channels of interest. For example, for the ATTO 465-stained sample, acquire an image using the ATTO 465 filter set, the FITC filter set, and the Alexa Fluor 488 filter set.

    • It is critical to use the same acquisition settings (e.g., laser power, exposure time, gain) for all samples within a given channel.

  • Data Acquisition (Flow Cytometry):

    • For each single-stained sample, run the sample on the flow cytometer and record the signal in all relevant detectors.

    • Ensure that the positive population is sufficiently bright to accurately measure spillover.

  • Data Analysis and Crosstalk Calculation:

    • For each single-stained sample, measure the mean fluorescence intensity (MFI) in a region of interest (for microscopy) or of the positive population (for flow cytometry) in both its primary channel and the crosstalk channels.

    • Calculate the percentage of crosstalk using the following formula:

    %Crosstalk (Fluorophore A into Channel B) = (MFI of Fluorophore A in Channel B / MFI of Fluorophore A in Channel A) * 100

    • Repeat this calculation for all combinations of single-stained samples and detection channels.

Minimizing Spectral Overlap in Multiplex Imaging

Careful experimental design can significantly reduce the impact of spectral crosstalk. The following workflow illustrates a sequential staining and imaging strategy to minimize bleed-through between spectrally adjacent fluorophores like ATTO 465 and Alexa Fluor 488.

G cluster_prep Sample Preparation cluster_stain1 Primary Staining Round 1 cluster_image1 Imaging Round 1 cluster_stain2 Primary Staining Round 2 cluster_image2 Imaging Round 2 & Analysis Fixation Fixation & Permeabilization Blocking Blocking Step Fixation->Blocking Primary_Ab1 Incubate with Primary Ab 1 (e.g., anti-Target A) Blocking->Primary_Ab1 Wash1 Wash Primary_Ab1->Wash1 Secondary_Ab1 Incubate with Secondary Ab (anti-IgG + ATTO 465) Wash1->Secondary_Ab1 Wash2 Wash Secondary_Ab1->Wash2 Image_ATTO465 Acquire Image in ATTO 465 Channel Wash2->Image_ATTO465 Primary_Ab2 Incubate with Primary Ab 2 (e.g., anti-Target B) Image_ATTO465->Primary_Ab2 Wash3 Wash Primary_Ab2->Wash3 Secondary_Ab2 Incubate with Secondary Ab (anti-IgG + Alexa Fluor 488) Wash3->Secondary_Ab2 Wash4 Wash Secondary_Ab2->Wash4 Image_AF488 Acquire Image in Alexa Fluor 488 Channel Wash4->Image_AF488 Analysis Image Registration & Co-localization Analysis Image_AF488->Analysis

Caption: Sequential Immunofluorescence Workflow.

This diagram outlines a sequential staining and imaging workflow designed to minimize spectral crosstalk between fluorophores. By imaging each fluorophore separately after its specific staining step, the potential for bleed-through is significantly reduced. This method is particularly useful when working with spectrally close dyes.

References

ATTO 465 in Live-Cell vs. Fixed-Cell Imaging: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of fluorescent dye is critical for generating high-quality and reproducible imaging data. This guide provides an objective comparison of the performance of ATTO 465 in live-cell versus fixed-cell imaging applications. Its performance is benchmarked against two spectrally similar and commonly used alternatives: Alexa Fluor 488 and CF®488A.

This guide will delve into the key performance metrics of these fluorescent dyes, including their spectral properties, photostability, and quantum yield. Detailed experimental protocols for both live and fixed-cell imaging are provided to enable researchers to replicate and validate these findings.

Performance Comparison of ATTO 465 and Alternatives

The suitability of a fluorescent dye is dictated by its performance under specific experimental conditions. While fixed-cell imaging allows for harsher labeling and imaging conditions, live-cell imaging demands dyes with high photostability and low cytotoxicity to maintain cellular health and obtain biologically relevant data.

PropertyATTO 465Alexa Fluor 488CF®488A
Excitation Max (nm) 453490490
Emission Max (nm) 506525515
**Molar Extinction Coefficient (M⁻¹cm⁻¹) **75,00073,00070,000
Quantum Yield ~0.75[1]~0.92~0.85
Photostability High[2][3]High[4]Very High[2]
Brightness (Ext. Coeff. x QY) ~56,250~67,160~59,500
Cytotoxicity Low (data limited)LowLow

ATTO 465 is characterized by a strong absorption, high fluorescence quantum yield, and notable thermal and photostability. A derivative, Atto 465-pentafluoroaniline (Atto 465-p), has demonstrated excellent performance as a nuclear stain in fixed cells, exhibiting greater photostability than the parent dye under continuous laser irradiation. However, quantitative data on the photobleaching rate and cytotoxicity of the standard ATTO 465 dye in live cells is less readily available.

Alexa Fluor 488 is a widely adopted green fluorescent dye known for its high quantum yield and good photostability, making it a reliable choice for many imaging applications.

CF®488A is another alternative that boasts very high photostability and is minimally charged, which can reduce non-specific binding.

Experimental Protocols

To ensure reproducible and comparable results, detailed experimental protocols for both live-cell and fixed-cell imaging are provided below. These protocols are generalized and may require optimization for specific cell types and target structures.

Live-Cell Imaging Protocol

This protocol outlines a general procedure for labeling and imaging live cells with fluorescent dyes.

Materials:

  • Live cells cultured on glass-bottom dishes or coverslips

  • Fluorescent dye of choice (ATTO 465, Alexa Fluor 488, or CF®488A) conjugated to a targeting molecule (e.g., antibody, phalloidin) or as a reactive dye for labeling specific cellular components.

  • Live-cell imaging medium (e.g., phenol red-free DMEM or HBSS)

  • Incubator (37°C, 5% CO₂)

  • Fluorescence microscope equipped for live-cell imaging (with environmental control)

Procedure:

  • Cell Seeding: Seed cells on a glass-bottom dish or coverslip to achieve the desired confluency for imaging.

  • Dye Preparation: Prepare a stock solution of the fluorescent dye in an appropriate solvent (e.g., DMSO) and then dilute it to the final working concentration in pre-warmed live-cell imaging medium. The optimal concentration should be determined empirically but typically ranges from 100 nM to 5 µM.

  • Cell Labeling: Remove the culture medium from the cells and replace it with the dye-containing imaging medium.

  • Incubation: Incubate the cells for a specific period (e.g., 15-60 minutes) at 37°C and 5% CO₂. The incubation time will vary depending on the dye and the target structure.

  • Washing (Optional): For some dyes, a washing step with fresh, pre-warmed imaging medium may be necessary to reduce background fluorescence.

  • Imaging: Image the cells on a fluorescence microscope equipped with an environmental chamber to maintain temperature, humidity, and CO₂ levels. Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.

Fixed-Cell Imaging (Immunofluorescence) Protocol

This protocol describes a standard immunofluorescence procedure for fixed cells.

Materials:

  • Cells cultured on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1-5% BSA in PBS with 0.1% Tween-20)

  • Primary antibody specific to the target protein

  • Fluorescently labeled secondary antibody (e.g., Goat anti-Mouse IgG conjugated with ATTO 465, Alexa Fluor 488, or CF®488A)

  • Antifade mounting medium with a nuclear counterstain (e.g., DAPI)

Procedure:

  • Cell Fixation: Wash the cells with PBS and then fix them with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Incubate the cells with permeabilization buffer for 10-15 minutes to allow antibodies to access intracellular targets.

  • Washing: Wash the cells three times with PBS.

  • Blocking: Incubate the cells with blocking buffer for at least 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.

  • Washing: Wash the cells three times with PBS containing 0.1% Tween-20.

  • Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS containing 0.1% Tween-20.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium containing a nuclear counterstain.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and counterstain.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps in live-cell and fixed-cell imaging.

Live_Cell_Imaging_Workflow Live-Cell Imaging Workflow cluster_prep Cell Preparation cluster_labeling Labeling cluster_imaging Imaging cell_seeding Seed cells on glass-bottom dish dye_prep Prepare fluorescent dye solution incubation Incubate cells with dye dye_prep->incubation washing Wash to remove excess dye (optional) incubation->washing live_imaging Image on microscope with environmental control washing->live_imaging

Caption: A generalized workflow for live-cell imaging experiments.

Fixed_Cell_Imaging_Workflow Fixed-Cell (Immunofluorescence) Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_final Final Steps fixation Fix cells with paraformaldehyde permeabilization Permeabilize cells fixation->permeabilization blocking Block non-specific binding sites permeabilization->blocking primary_ab Incubate with primary antibody blocking->primary_ab secondary_ab Incubate with fluorescent secondary antibody primary_ab->secondary_ab mounting Mount with antifade medium and counterstain secondary_ab->mounting imaging Image on fluorescence microscope mounting->imaging

Caption: A standard workflow for fixed-cell immunofluorescence.

Signaling Pathway Visualization Example

Fluorescent dyes are instrumental in visualizing components of signaling pathways. The following diagram illustrates a generic signal transduction cascade that can be studied using immunofluorescence to detect the localization and abundance of key proteins.

Signaling_Pathway Generic Signaling Pathway Visualization cluster_nucleus Nucleus ligand Ligand receptor Receptor ligand->receptor Binds kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates tf Transcription Factor kinase2->tf Activates nucleus Nucleus tf->nucleus Translocates to gene_expression Gene Expression tf_in_nucleus Active TF tf_in_nucleus->gene_expression

Caption: A simplified signaling cascade leading to gene expression.

References

Safety Operating Guide

Proper Disposal of ATTO 465 Maleimide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of laboratory reagents is a critical component of research integrity and regulatory compliance. This document provides essential guidance on the proper disposal procedures for ATTO 465 maleimide, a fluorescent label widely used in life sciences for labeling proteins, DNA, and RNA. Adherence to these protocols is vital for minimizing environmental impact and ensuring personnel safety.

Immediate Safety and Handling Protocols

Before handling ATTO 465 maleimide, it is imperative to consult the official Material Safety Data Sheet (MSDS). Personal protective equipment (PPE) is mandatory.[1][2] This includes, but is not limited to:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Respiratory Protection: A dust mask, such as a type N95, is recommended, especially when handling the powdered form.[1][2]

The compound should be stored at -20°C, protected from moisture and light.[1]

Quantitative Safety Data Summary

For quick reference, the following table summarizes key safety and classification data for ATTO 465 maleimide.

ParameterValueSource
Storage Class Code13 - Non-Combustible Solids
WGK (Water Hazard Class)3 (highly hazardous to water)
Storage Temperature-20°C

Step-by-Step Disposal Procedure

The disposal of ATTO 465 maleimide and its waste products must be conducted in accordance with all applicable federal, state, and local environmental regulations. The high water hazard classification (WGK 3) necessitates careful handling to prevent environmental contamination.

Step 1: Waste Segregation

  • Collect all waste materials containing ATTO 465 maleimide, including unused product, contaminated consumables (e.g., pipette tips, vials), and solutions, in a designated, clearly labeled, and sealed waste container.

Step 2: Chemical Inactivation (Recommended for Solutions)

  • While specific inactivation protocols for ATTO 465 maleimide are not provided by the manufacturer, a general approach for maleimides involves quenching the reactive maleimide group. This can be achieved by adding an excess of a thiol-containing compound, such as dithiothreitol (DTT) or 2-mercaptoethanol, to the waste solution. This process should be carried out in a fume hood.

Step 3: Waste Collection and Storage

  • The sealed waste container should be stored in a designated hazardous waste accumulation area, away from incompatible materials.

Step 4: Professional Disposal

  • Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company. Provide the company with the Safety Data Sheet for ATTO 465 maleimide to ensure proper handling and disposal.

Important Note: Do not dispose of ATTO 465 maleimide down the drain or in regular trash.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of ATTO 465 maleimide.

G A Start: ATTO 465 Maleimide Waste Generated B Segregate Waste in Labeled, Sealed Container A->B C Is the waste in a solution? B->C D Quench with excess thiol (e.g., DTT) in fume hood C->D Yes E Store container in designated hazardous waste area C->E No (Solid Waste) D->E F Contact Licensed Waste Management for Disposal E->F G End: Proper Disposal Complete F->G

Disposal workflow for ATTO 465 maleimide.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and disposal of ATTO 465 maleimide, fostering a secure and environmentally conscious research environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling ATTO 465 Maleimide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with ATTO 465 maleimide. The following procedural guidance outlines operational plans, personal protective equipment (PPE) requirements, and disposal protocols to ensure the safe and effective handling of this fluorescent dye. While a specific Safety Data Sheet (SDS) for ATTO 465 maleimide was not publicly available, the following recommendations are based on guidelines for similar fluorescent maleimide compounds and general laboratory safety practices.

ATTO 465 is a fluorescent label derived from acriflavine, characterized by strong absorption and fluorescence, a large Stokes-shift, and good water solubility.[1][2][3] The maleimide group allows for the covalent labeling of molecules containing thiol groups, such as cysteine residues in proteins.[1][4]

Essential Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling ATTO 465 maleimide to minimize exposure. The required PPE varies depending on the handling scenario.

ScenarioRequired Personal Protective Equipment
Receiving and Unpacking - Nitrile gloves- Laboratory coat- Safety glasses
Weighing and Aliquoting (Solid Form) - Nitrile gloves (double-gloving recommended)- Laboratory coat- Chemical splash goggles- Face shield (if not working in a fume hood)- N95 respirator or higher (if weighing outside of a certified chemical fume hood)
Solution Preparation and Handling (Liquid Form) - Nitrile gloves- Laboratory coat- Chemical splash goggles
Labeling Reaction and Purification - Nitrile gloves- Laboratory coat- Chemical splash goggles
Waste Disposal - Nitrile gloves- Laboratory coat- Chemical splash goggles

Operational Plan: From Receipt to Disposal

A step-by-step guide for the safe handling of ATTO 465 maleimide throughout its lifecycle in the laboratory.

1. Receiving and Storage:

  • Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage. If the container is compromised, do not open it and follow your institution's hazardous material spill protocol.

  • Storage: Store ATTO 465 maleimide at -20°C in a desiccated, dark environment. Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.

2. Handling and Experimental Use:

  • Work Area: All handling of solid ATTO 465 maleimide should be conducted in a certified chemical fume hood to prevent the inhalation of any fine powders.

  • Weighing: When weighing the solid compound, use appropriate tools like anti-static weigh paper to minimize dispersal.

  • Solution Preparation: ATTO 465 maleimide is soluble in polar organic solvents like dimethylformamide (DMF) and dimethylsulfoxide (DMSO). Prepare solutions immediately before use in a chemical fume hood. Due to their reactivity, maleimides should be protected from solvents containing hydroxyl groups, such as water and ethanol.

3. Spill Management:

  • Minor Spills: In case of a small spill, evacuate the immediate area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material, and carefully collect it into a sealed, labeled hazardous waste container.

  • Major Spills: For larger spills, evacuate the laboratory and immediately notify the appropriate safety personnel.

Disposal Plan

Proper disposal of ATTO 465 maleimide and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Dispose of contaminated solid waste, such as pipette tips, microfuge tubes, and gloves, in a designated hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing ATTO 465 maleimide in a clearly labeled, sealed hazardous waste container. Do not pour solutions down the drain.

  • Decontamination: Decontaminate all glassware and surfaces that have come into contact with the dye using a suitable laboratory detergent followed by thorough rinsing.

  • Waste Pickup: Follow your institution's established procedures for the pickup and disposal of chemical waste.

Experimental Protocol: General Procedure for Protein Labeling

This protocol outlines a general procedure for labeling proteins with ATTO 465 maleimide.

Materials:

  • Protein solution (50–100 µM in a suitable buffer at pH 7.0–7.5, e.g., PBS, Tris, HEPES)

  • ATTO 465 maleimide

  • Anhydrous DMSO or DMF

  • Reducing agent (e.g., DTT or TCEP)

  • Gel filtration column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Dissolve the protein in a suitable buffer at a pH of 7.0–7.5. If necessary, reduce disulfide bonds in the protein using a 10-fold molar excess of a reducing agent like DTT or TCEP. If DTT is used, it must be removed by dialysis before adding the dye. To prevent reoxidation of thiols, it is advisable to perform the labeling in an oxygen-free environment.

  • Dye Preparation: Immediately before use, prepare a 10–20 mM stock solution of ATTO 465 maleimide in anhydrous DMSO or DMF. Protect the stock solution from light.

  • Labeling Reaction: Add a 10–20 molar excess of the reactive dye to the protein solution dropwise while stirring.

  • Incubation: Let the reaction proceed for 2 hours at room temperature or overnight at 4°C in the dark.

  • Quenching (Optional): To consume any excess maleimide, a low molecular weight thiol like glutathione or mercaptoethanol can be added.

  • Purification: Separate the labeled protein from unreacted dye using a gel filtration column or through extensive dialysis.

Workflow for Handling ATTO 465 Maleimide

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_experiment Experimentation cluster_disposal Waste Disposal Receive Receive and Inspect Package Store Store at -20°C (desiccated, dark) Receive->Store Equilibrate Equilibrate to Room Temp Store->Equilibrate Weigh Weigh Solid Dye Equilibrate->Weigh Prepare Prepare Stock Solution (DMSO/DMF) Weigh->Prepare CollectSolid Collect Solid Waste Weigh->CollectSolid Label Labeling Reaction Prepare->Label Purify Purify Conjugate Label->Purify CollectLiquid Collect Liquid Waste Label->CollectLiquid Purify->CollectLiquid Dispose Dispose via Institutional Protocol CollectSolid->Dispose CollectLiquid->Dispose Decontaminate Decontaminate Surfaces Decontaminate->Dispose

Caption: Workflow for the safe handling of ATTO 465 maleimide from receipt to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.